methyl (2S)-2-(methylamino)-3-phenylpropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-(methylamino)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXKYPIBDBDIJL-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties of methyl (2S)-2-(methylamino)-3-phenylpropanoate
[1]
Executive Summary & Therapeutic Relevance
Methyl (2S)-2-(methylamino)-3-phenylpropanoate (also known as N-methyl-L-phenylalanine methyl ester ) is a critical intermediate in the synthesis of peptidomimetics and N-methylated peptide therapeutics.[1]
In drug development, the introduction of the N-methyl group at the phenylalanine residue serves three primary mechanistic functions:
-
Conformational Constraint: It restricts the rotation around the N-C
bond ( torsion angle), forcing the peptide backbone into specific conformations (often favoring cis-amide bonds) that can enhance receptor selectivity. -
Metabolic Stability: The N-methylation removes the amide proton, eliminating a primary hydrogen bond donor and sterically blocking proteolytic enzymes (e.g., chymotrypsin) from cleaving the peptide bond.[1]
-
Membrane Permeability: By masking the polar NH functionality and increasing lipophilicity, it improves the passive transport of peptide drugs across biological membranes (e.g., the Blood-Brain Barrier).[1]
This guide details the physicochemical properties, synthetic pathways, and critical reactivity profiles—specifically the risk of diketopiperazine (DKP) formation—required for the rigorous handling of this compound.
Physicochemical Characterization
The following data represents the core properties for the hydrochloride salt, which is the standard stable form for storage, and the free base, which is the reactive species generated in situ.
| Property | Value (HCl Salt) | Value (Free Base) | Notes |
| CAS Number | 19460-86-7 | 21685-51-8 | Verify specific salt form before ordering.[1] |
| Formula | |||
| Molecular Weight | 229.71 g/mol | 193.24 g/mol | |
| Appearance | White crystalline powder | Colorless to pale yellow oil | Free base oxidizes/cyclizes rapidly. |
| Solubility | Water, Methanol, DMSO | DCM, EtOAc, THF | Salt requires polar solvents; free base is organic soluble.[1] |
| LogP (Predicted) | N/A | 1.8 – 2.1 | N-methylation increases LogP vs. Phe-OMe (~1.1). |
| pKa (Amine) | ~7.2 (Estimated) | N/A | Lower than Phe-OMe due to N-Me inductive effect. |
| Chirality | L-isomer (S-configuration) | High risk of racemization if heated with strong base.[1] |
Synthetic Methodologies & Causality
Two primary routes are recommended. The choice depends on the scale and the tolerance for over-methylation byproducts.
Route A: Reductive Amination (Preferred for Scale)
Causality: Direct alkylation of L-phenylalanine methyl ester with methyl iodide is difficult to control and often yields the quaternary ammonium salt.[1] Reductive amination using formaldehyde and a hydride donor is self-limiting to the mono-methylated product due to the steric hindrance introduced after the first methylation.[1]
Protocol:
-
Reagents: L-Phenylalanine methyl ester HCl (1.0 eq), Formaldehyde (37% aq, 1.2 eq), Sodium cyanoborohydride (
, 1.5 eq), Acetic acid (catalytic), Methanol.[1] -
Dissolution: Dissolve amino ester in MeOH. Adjust pH to ~5-6 with acetic acid (critical to activate the imine formation without inhibiting the hydride).
-
Imine Formation: Add formaldehyde dropwise. Stir for 15 min.
-
Reduction: Add
in portions. The reaction is exothermic; maintain temp < 25°C to prevent side reactions. -
Workup: Quench with water. Evaporate MeOH. Extract free base into EtOAc at pH 9 (using
). -
Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove traces of dimethylated byproduct.
Route B: Fukuyama-Mitsunobu Alkylation (Preferred for Purity)
Causality: For GMP applications where no dimethyl impurity is tolerated, the Fukuyama synthesis uses a sulfonamide protecting group (Nosyl) to activate the nitrogen for mono-alkylation via Mitsunobu conditions, strictly preventing over-methylation.[1]
Workflow Diagram:
Figure 1: The Fukuyama-Mitsunobu pathway ensures strict mono-methylation by utilizing a sulfonamide 'temporary activation' group.[1]
Critical Reactivity: The Diketopiperazine (DKP) Trap
The Problem: Methyl (2S)-2-(methylamino)-3-phenylpropanoate is exceptionally prone to auto-cyclization to form diketopiperazines (DKPs), specifically 1,4-dimethyl-3,6-diphenylpiperazine-2,5-dione (if dimerizing) or mixed DKPs in dipeptides.[1]
Mechanism: The N-methyl group favors the cis-conformation of the peptide bond (or the precursor amine approach angle).[1] In the free base form, the secondary amine is a potent nucleophile that attacks the ester carbonyl of a neighboring molecule (dimerization) or its own chain if coupled to another amino acid.
Self-Validating Stability Protocol:
-
Storage: Always store as the HCl salt at -20°C. The protonated amine cannot act as a nucleophile.[1]
-
Usage: Liberate the free base immediately before the coupling reaction. Do not store the free base in solution (e.g., DMF/DCM) for >1 hour.
-
Coupling: When coupling to the N-methyl amine (acting as nucleophile), use high-reactivity reagents (HATU or PyBrOP) to outcompete the slow kinetics caused by steric hindrance.[1]
-
Coupling (C-terminus): When coupling this ester to another amino acid, avoid basic conditions during deprotection steps of the next residue, as this triggers DKP formation and chain termination.
Figure 2: The DKP trap. The N-methyl group lowers the energy barrier for the cis-conformation, accelerating the irreversible cyclization that terminates peptide synthesis.[1]
Analytical Validation
To verify the identity and purity of the compound, the following markers must be checked.
-
1H NMR (CDCl3, 400 MHz):
-
N-Me: Singlet at
~2.3–2.4 ppm (3H). -
O-Me: Singlet at
~3.6–3.7 ppm (3H). -
Alpha-H: Triplet/dd at
~3.3–3.5 ppm (1H). -
Aromatic: Multiplet at
7.1–7.3 ppm (5H). -
Note: If signals are split or broadened, check for rotamers (common in N-Me peptides) or DKP formation (distinct shift in alpha-proton).[1]
-
-
Mass Spectrometry (ESI):
-
[M+H]+: 194.12 m/z.
-
[2M+H]+: 387.2 m/z (Dimer).
-
DKP Peak: If 355.2 m/z (Dimer - 2xMeOH) is observed, the sample has degraded.[1]
-
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[1] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1] Tetrahedron Letters. Link
-
Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004).[1] Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. Link[1]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005).[1] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Link
-
PubChem. (2025).[2][3][4] Methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride.[1][5] National Library of Medicine. Link[1]
-
ChemicalBook. (2025). N-Methyl-L-phenylalanine methyl ester hydrochloride Properties. Link
Sources
- 1. americanelements.com [americanelements.com]
- 2. L-Phenylalanine, methyl ester | C10H13NO2 | CID 736234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Methylamino)-3-phenylpropanoic acid | C10H13NO2 | CID 4657542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride | C10H14ClNO2 | CID 18608559 - PubChem [pubchem.ncbi.nlm.nih.gov]
solubility of methyl (2S)-2-(methylamino)-3-phenylpropanoate in organic solvents
An In-depth Technical Guide to the Solubility of Methyl (2S)-2-(methylamino)-3-phenylpropanoate in Organic Solvents
Introduction
Methyl (2S)-2-(methylamino)-3-phenylpropanoate is a derivative of the essential amino acid L-phenylalanine. As a chiral building block, it serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1][2] A thorough understanding of its solubility in different organic solvents is a cornerstone for successful process development, formulation, purification, and drug delivery strategies.[3][4] Inefficient solubilization can lead to suboptimal reaction kinetics, poor yields, and challenges in achieving desired purity and bioavailability.
This technical guide provides a comprehensive analysis of the solubility characteristics of methyl (2S)-2-(methylamino)-3-phenylpropanoate. It delves into the physicochemical properties of the molecule, the theoretical principles governing its solubility, a detailed experimental protocol for accurate solubility determination, and the critical factors that influence these measurements. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's behavior in solution.
Physicochemical Profile and Structural Insights
The solubility of a compound is intrinsically linked to its molecular structure. The key to predicting its behavior lies in analyzing its functional groups and overall polarity.
Table 1: Physicochemical Properties of Methyl (2S)-2-(methylamino)-3-phenylpropanoate
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [5] |
| Molecular Weight | 193.24 g/mol | [5] |
| IUPAC Name | methyl (2S)-2-(methylamino)-3-phenylpropanoate | [5] |
| Predicted XlogP | 1.1 | [5] |
| Key Functional Groups | Secondary Amine (-NHCH₃), Methyl Ester (-COOCH₃), Phenyl Ring (C₆H₅) |
The structure of methyl (2S)-2-(methylamino)-3-phenylpropanoate presents a duality in polarity. The secondary amine and the methyl ester groups are polar and capable of engaging in specific intermolecular interactions. Conversely, the phenyl ring and the aliphatic backbone are non-polar. This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent system, a concept governed by the fundamental principle of "like dissolves like."[6][7]
The Theoretical Basis of Solubility
The dissolution of a solute in a solvent is a thermodynamic process driven by the change in Gibbs free energy. For dissolution to occur spontaneously, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions. The primary intermolecular forces at play are:
-
Hydrogen Bonding: The secondary amine group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester is a hydrogen bond acceptor. This is the most significant interaction in protic solvents like alcohols.
-
Dipole-Dipole Interactions: The polar C-N and C=O bonds create a molecular dipole that can interact favorably with other polar solvent molecules. This is a key factor for solubility in polar aprotic solvents.
-
Van der Waals Forces (London Dispersion): These are weak, non-specific interactions that occur between all molecules. The large, non-polar phenyl ring will primarily rely on these forces to interact with non-polar solvents.
Based on these principles, a qualitative prediction of solubility can be made.
Table 2: Predicted Solubility Profile in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The solute's amine and ester groups can readily form hydrogen bonds with the solvent's hydroxyl groups.[8] |
| Polar Aprotic | DMSO, Acetonitrile, Acetone | High to Moderate | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute will drive dissolution.[8][9] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving compounds with moderate polarity and can interact with the solute's dipole moment.[2][8] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar than ketones or alcohols, leading to weaker interactions with the solute's polar groups. |
| Non-Polar | Hexane, Toluene | Low to Insoluble | The non-polar nature of these solvents cannot effectively solvate the polar amine and ester groups of the solute, making dissolution energetically unfavorable.[8] |
Experimental Protocol for Quantitative Solubility Determination
While theoretical predictions are valuable, empirical measurement is essential for obtaining accurate solubility data. The equilibrium shake-flask method is a widely accepted, robust technique for determining thermodynamic solubility.[8]
Method: Isothermal Shake-Flask
This method relies on creating a saturated solution at a constant temperature and then quantifying the amount of dissolved solute.
Materials and Equipment
-
Methyl (2S)-2-(methylamino)-3-phenylpropanoate (high purity)
-
Analytical grade organic solvents
-
Analytical balance (4-decimal place)
-
Scintillation vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Benchtop centrifuge
-
Volumetric flasks and pipettes
-
Syringes and 0.45 µm PTFE syringe filters
-
Validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system[10]
Step-by-Step Experimental Procedure
-
Preparation of Solutions: Add an excess amount of solid methyl (2S)-2-(methylamino)-3-phenylpropanoate to a vial containing a precisely known volume (e.g., 5.0 mL) of the selected organic solvent. The presence of undissolved solid is mandatory to ensure equilibrium saturation is achieved.[8] Prepare each solvent in triplicate for statistical validity.
-
Equilibration: Tightly seal the vials and place them in the constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples at a consistent speed for a sufficient duration (typically 24 to 72 hours) to ensure that the dissolution process has reached equilibrium.[8]
-
Phase Separation: After the equilibration period, remove the vials and allow them to stand for 30 minutes at the same constant temperature to allow for initial settling. Centrifuge the vials for 15-20 minutes at a moderate speed (e.g., 3000 rpm) to pellet all undissolved solid material.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid microparticles are transferred, pass the solution through a 0.45 µm PTFE syringe filter into a clean, pre-weighed vial.[8]
-
Quantification: Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase or solvent to a final concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted sample using a validated HPLC or GC-MS method. Analytical techniques like these are essential for their high sensitivity and ability to separate the analyte from any potential impurities.[9][10][11]
-
Calculation: The solubility (S) is calculated from the analytically determined concentration (C_analysis) and the dilution factor (DF) using the following formula:
S (mg/mL) = C_analysis (mg/mL) × DF
Critical Parameters and Data Integrity
To ensure the generation of trustworthy and reproducible data, several factors must be meticulously controlled:
-
Purity: The purity of both the solute and the solvent must be high, as impurities can significantly alter solubility measurements.
-
Temperature Control: Solubility is highly temperature-dependent.[7] Maintaining a constant and accurately recorded temperature (±0.5°C) throughout the equilibration and sampling process is critical.
-
Equilibrium Achievement: Insufficient equilibration time is a common source of error, leading to an underestimation of the true solubility. The time required should be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.
-
Solid State Form: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a unique solubility.[12] It is crucial to characterize the solid form used in the experiment.
Data Summary
The final results should be presented in a clear and concise format, allowing for easy comparison across different solvent systems.
Table 3: Example Data Presentation for Solubility of Methyl (2S)-2-(methylamino)-3-phenylpropanoate at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Quantitative Value | Calculated Value |
| Acetonitrile | Quantitative Value | Calculated Value |
| Dichloromethane | Quantitative Value | Calculated Value |
| Toluene | Quantitative Value | Calculated Value |
| Hexane | Quantitative Value | Calculated Value |
Conclusion
Methyl (2S)-2-(methylamino)-3-phenylpropanoate possesses a molecular structure with both polar and non-polar characteristics, resulting in a varied solubility profile across different classes of organic solvents. It is predicted to be highly soluble in polar protic and aprotic solvents, with significantly lower solubility in non-polar hydrocarbon solvents. While theoretical principles provide a strong directional forecast, this guide emphasizes the necessity of precise experimental determination using validated methods like the isothermal shake-flask technique. The detailed protocol and discussion of critical parameters herein provide a robust framework for researchers to generate high-integrity solubility data, which is indispensable for the effective design of synthetic routes, purification strategies, and formulation development in the pharmaceutical and chemical industries.
References
- Vertex AI Search. (2022).
- AMAR RAVAL. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- Mahapatra et al. (2020).
- Outsourced Pharma. (2022). 4 Factors Affecting Solubility Of Drugs.
- MedChemExpress. (n.d.). (S)-2-(Methylamino)
-
Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE. Organic Syntheses, 78, 220. [Link]
- PubChemLite. (n.d.). Methyl (2s)-2-(methylamino)
- BenchChem. (2025). Solubility Profile of (2S)-2-(methylamino)propan-1-ol in Organic Solvents: A Technical Guide.
- MDPI. (2023).
- MDPI. (2022). Research on Rapid Detection Technology for β 2 -Agonists: Multi-Residue Fluorescence Immunochromatography Based on Dimeric Artificial Antigen.
- EURL-SRM. (2021). Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS.
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Technical Monograph: Methyl (2S)-2-(methylamino)-3-phenylpropanoate
This guide serves as a definitive technical resource for Methyl (2S)-2-(methylamino)-3-phenylpropanoate, a critical intermediate in the synthesis of N-methylated peptides and peptidomimetics.
Executive Summary
Methyl (2S)-2-(methylamino)-3-phenylpropanoate (also known as N-Methyl-L-phenylalanine methyl ester ) is a non-proteinogenic amino acid derivative utilized primarily to modify peptide backbones.[1] The introduction of the N-methyl group alters the physiochemical properties of peptides, significantly enhancing metabolic stability against proteases and improving membrane permeability—key factors in transforming peptide leads into viable therapeutic drugs.[1]
This guide details the chemical identity, synthesis protocols, and application logic for researchers in medicinal chemistry and drug development.
Chemical Identity & Properties
The compound exists commercially and experimentally in two primary forms: the Free Base (often an oil) and the Hydrochloride Salt (a stable crystalline solid).
Core Identifiers
| Parameter | Free Base | Hydrochloride Salt |
| CAS Number | 27442-39-3 | 19460-86-7 |
| IUPAC Name | Methyl (2S)-2-(methylamino)-3-phenylpropanoate | Methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride |
| Synonyms | N-Me-L-Phe-OMe; (S)-N-Methylphenylalanine methyl ester | H-MePhe-OMe[2]·HCl |
| Molecular Formula | C₁₁H₁₅NO₂ | C₁₁H₁₅NO₂[2][3][4] · HCl |
| Molecular Weight | 193.24 g/mol | 229.71 g/mol |
| Appearance | Colorless to pale yellow oil | White to off-white crystalline powder |
| Solubility | DCM, MeOH, EtOAc | Water, MeOH, DMSO |
Structural Visualization
The (S)-configuration at the alpha-carbon is critical for maintaining the bioactivity of L-amino acid-derived peptides. The N-methyl group replaces the amide hydrogen, removing a hydrogen bond donor and introducing steric bulk.
Synthesis & Manufacturing Protocols
Two primary routes are employed for synthesis: Direct Esterification (from N-methyl-L-phenylalanine) and Reductive Amination (from L-phenylalanine methyl ester).
Synthesis Workflow Diagram
Figure 1: Primary synthetic routes for N-Me-L-Phe-OMe.[1][5] Route 1 is preferred for scale-up due to higher yields and simpler purification.
Protocol A: Thionyl Chloride Esterification (Standard Scale-Up)
This method is preferred when starting from N-methyl-L-phenylalanine due to its high yield and retention of optical purity.
Reagents:
-
N-Methyl-L-phenylalanine (1.0 eq)[2]
-
Thionyl Chloride (SOCl₂, 3.0 eq)
-
Anhydrous Methanol (Solvent)
Step-by-Step Methodology:
-
Preparation: Chill anhydrous methanol (10 mL/g of substrate) to 0°C in a round-bottom flask under nitrogen.
-
Activation: Add thionyl chloride dropwise over 20 minutes. Caution: Exothermic reaction releases HCl gas.
-
Addition: Add N-Methyl-L-phenylalanine in portions.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Work-up: Evaporate solvent in vacuo. The residue is the crude HCl salt.
-
Purification: Recrystallize from Methanol/Ether to obtain the pure HCl salt (CAS 19460-86-7).
-
Free Base Generation (Optional): Dissolve salt in water, adjust pH to 9 with NaHCO₃, and extract with DCM. Dry over MgSO₄ and concentrate to yield the free base oil (CAS 27442-39-3).
Protocol B: Reductive Amination (Alternative)
Used when starting from the cheaper L-phenylalanine methyl ester.
Reagents:
-
L-Phenylalanine Methyl Ester HCl (1.0 eq)
-
Formaldehyde (37% aq. solution, 1.2 eq)
-
Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq)
-
Acetic Acid (Catalytic)
Methodology:
-
Dissolve L-Phe-OMe·HCl in MeOH.
-
Add formaldehyde and stir for 30 minutes to form the imine.
-
Add NaBH₃CN in portions. Maintain pH ~6 with acetic acid.
-
Stir at room temperature for 12 hours.
-
Critical Step: Quench with water to prevent over-methylation (formation of N,N-dimethyl derivative).
Applications in Drug Development
The incorporation of N-Me-L-Phe-OMe into peptide sequences is a strategic modification in "Peptidomimetics."
Mechanism of Action: The "N-Methyl Effect"
-
Proteolytic Stability: The N-methyl group creates steric hindrance around the amide bond, preventing proteases (like chymotrypsin) from accessing the cleavage site.
-
Conformational Rigidity: N-methylation restricts the rotation of the peptide backbone (
angles), often locking the peptide into a bioactive conformation (e.g., -turn). -
Membrane Permeability: By replacing a hydrogen bond donor (NH) with a methyl group, the desolvation energy required to enter the lipid bilayer is reduced, improving oral bioavailability.
Application Logic Diagram
Figure 2: Strategic logic for utilizing N-Me-L-Phe-OMe in medicinal chemistry campaigns.
Handling & Safety
-
Storage: The HCl salt is hygroscopic. Store at 2–8°C in a tightly sealed container under inert gas (Argon/Nitrogen). The free base is prone to oxidation and should be used immediately or stored at -20°C.
-
Hazards: Irritant to eyes, respiratory system, and skin.[6]
-
PPE: Standard laboratory PPE (gloves, goggles, lab coat) is required. Handle in a fume hood, especially when using thionyl chloride.
References
-
Chemical Identity & CAS Verific
-
Synthesis Protocol (Fukuyama & Reductive Amin
- Source: Asian Journal of Chemistry. (2010). "Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E".
-
URL:[Link] (Referenced via snippet 1.10)
-
Commercial Availability & Salt Forms
-
Applic
- Source: National Institutes of Health (NIH).
-
URL:[Link]
Sources
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- 4. Synthesis routes of Methyl 2-methyl-2-phenylpropanoate [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. (2S)-2-methyl-3-phenylpropanoic acid | C10H12O2 | CID 5288102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2S)-2-(methylamino)-3-phenylpropanal | C10H13NO | CID 22820878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. AB156045 | CAS 1948241-07-3 – abcr Gute Chemie [abcr.com]
- 9. marketreport.jp [marketreport.jp]
Strategic Utilization of N-Me-Phe-OMe in Peptidomimetic Therapeutics
Topic: Strategic Utilization of N-Me-Phe-OMe in Peptidomimetic Drug Design Content Type: In-depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Development Professionals
The Peptidomimetic Imperative
Peptides possess exquisite specificity and potency but suffer from poor "drug-like" properties: rapid proteolytic degradation, low membrane permeability, and conformational instability. The incorporation of N-methyl-L-phenylalanine methyl ester (N-Me-Phe-OMe) represents a high-leverage structural modification in peptidomimetic design.
This guide details the physicochemical mechanics, synthesis, and application of N-Me-Phe-OMe. Unlike standard amino acids, this building block serves a dual function:
-
Conformational Lock: The N-methyl group introduces steric clash, restricting
and torsion angles to favor cis-peptide bonds and -turn secondary structures. -
Solvent Shielding: By removing the amide proton (H-bond donor), it reduces the desolvation energy penalty required to cross lipophilic membranes.
Physicochemical Mechanics: The "Solvent Shielding" Effect
The efficacy of N-Me-Phe-OMe is grounded in the Solvent Shielding Hypothesis . In native peptides, the amide backbone is heavily solvated by water. To cross a cell membrane, the peptide must shed this water shell—an energetically expensive process.
N-methylation at the Phenylalanine residue (N-Me-Phe) achieves two critical outcomes:
-
H-Bond Donor Deletion: Eliminates the NH group, reducing the number of H-bonds that must be broken before membrane entry.
-
Steric Occlusion: The methyl group physically blocks solvent access to the carbonyl oxygen of the preceding residue, effectively "pre-desolvating" the molecule.
Mechanistic Pathway Diagram
The following diagram illustrates the causality between N-methylation and improved ADME properties.
Caption: Causal pathway linking N-methylation of Phenylalanine to enhanced pharmacokinetic properties.
Comparative Data: N-Me-Phe vs. Phe
The introduction of the methyl group drastically alters the physicochemical profile. The table below summarizes the impact on a standard cyclic peptide model (e.g., Somatostatin analogs or Cyclosporine models).
| Feature | Native Phenylalanine (Phe) | N-Methyl-Phenylalanine (N-Me-Phe) | Impact on Drug Design |
| H-Bond Donors | 1 (Amide NH) | 0 | Increases lipophilicity (LogP). |
| Conformation | Flexible (Trans favored) | Restricted (Cis accessible) | Stabilizes |
| Proteolysis | High susceptibility (Chymotrypsin) | High Resistance | Blocks enzyme active site access. |
| Membrane Permeability | Low ( | High ( | Enables oral delivery potential. |
| Solubility | Moderate | Variable (often lower) | May require formulation optimization. |
Synthesis Protocol: N-Me-Phe-OMe Building Block
Synthesizing N-methylated amino acids requires overcoming steric hindrance and preventing racemization.[1] The Benoiton Method (NaH/MeI) is the industry standard for solution-phase synthesis of the building block.
Objective: Synthesis of N-Me-Phe-OMe from Boc-Phe-OH. Note: We methylate the acid (Boc-Phe-OH) rather than the ester to minimize racemization, then esterify the product.
Reagents
-
Starting Material: Boc-L-Phe-OH (10 mmol)
-
Methylating Agent: Methyl Iodide (MeI) (80 mmol)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (30 mmol)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
-
Esterification: Trimethylsilyldiazomethane (TMSCHN2) or MeOH/HCl.
Step-by-Step Protocol
-
Preparation of Reaction Vessel:
-
Flame-dry a 250 mL round-bottom flask under Argon.
-
Add Boc-L-Phe-OH (10 mmol) and dissolve in anhydrous THF (50 mL).
-
Cool the solution to 0°C using an ice bath. Critical: Temperature control prevents racemization.
-
-
Deprotonation (The Benoiton Step):
-
Add MeI (80 mmol, 8 eq) to the solution.
-
Carefully add NaH (30 mmol, 3 eq) in small portions over 15 minutes.
-
Observation: Vigorous bubbling (
gas) will occur. -
Allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Quenching and Workup:
-
Cool back to 0°C. Carefully quench with water (10 mL) to destroy excess NaH.
-
Evaporate THF under reduced pressure.
-
Dilute the residue with Ethyl Acetate (EtOAc) and water.
-
Acidify the aqueous layer with 1M HCl to pH 2-3.
-
Extract the organic layer, wash with 5% Sodium Thiosulfate (to remove iodine), then brine. Dry over
.[2] -
Result:Boc-N-Me-Phe-OH (Crude oil).
-
-
Esterification (Formation of N-Me-Phe-OMe):
-
Dissolve the crude Boc-N-Me-Phe-OH in Methanol (20 mL).
-
Add 4M HCl in Dioxane (10 mL) or bubble HCl gas.
-
Stir at room temperature for 2 hours. This simultaneously removes the Boc group and forms the methyl ester.
-
Alternative: If Boc retention is desired, use TMSCHN2 in Benzene/MeOH.
-
-
Purification:
-
Evaporate solvents.[2]
-
Recrystallize from Et2O/Hexane or purify via Flash Column Chromatography (SiO2, EtOAc/Hexane gradient).
-
Validation: 1H-NMR should show a singlet around 2.8-3.0 ppm (N-Me) and a singlet around 3.7 ppm (O-Me).
-
Synthetic Workflow Diagram
Caption: Step-by-step synthetic route for N-Me-Phe-OMe using the Benoiton method.
Application in Drug Design: Case Studies
Case Study 1: Cyclosporine A (CsA)
Cyclosporine A is the archetypal N-methylated peptide drug. It contains seven N-methylated residues.
-
Role of N-Me-Phe: While CsA uses N-Me-Leu and N-Me-Val extensively, the principle remains: the N-methylation creates a "chameleon" property. In water, the molecule folds to hide hydrophobic groups. In the lipid bilayer, it exposes them.
-
Result: An 11-mer cyclic peptide with oral bioavailability—a feat impossible for a standard peptide.
Case Study 2: Somatostatin Analogs (Veber-Hirschmann Peptide)
In the development of cyclic hexapeptide somatostatin analogs, N-methylation was used to perform an "N-methyl scan."[3]
-
Experiment: Systematically replacing Phe with N-Me-Phe.
-
Outcome: N-methylation at specific positions constrained the backbone into a Type II'
-turn, locking the pharmacophore in the active conformation and increasing receptor affinity by reducing the entropic penalty of binding.
Technical Challenges & Solutions
| Challenge | Cause | Solution |
| Racemization | Base-catalyzed abstraction of the | Use Boc-protection (carbamates reduce |
| Coupling Difficulty | Steric hindrance of the N-methyl group makes the secondary amine a poor nucleophile. | Use high-efficiency coupling reagents like HATU or PyBroP . Extended reaction times and double coupling are mandatory. |
| Cis/Trans Isomerism | N-methylation lowers the energy barrier between cis/trans isomers, complicating NMR analysis. | Perform Variable Temperature (VT) NMR to coalesce peaks or use ROESY to assign conformers. |
References
-
Chatterjee, J., et al. (2008).[4] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link
-
Benoiton, N. L., et al. (1977). "N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation." Canadian Journal of Chemistry. Link
-
Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal. Link
-
Kessler, H. (1982). "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie International Edition. Link
-
White, T. R., et al. (2011). "On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds." Nature Chemical Biology. Link
Sources
Metabolic Stability of N-Methylated Amino Acid Esters: A Technical Guide
Introduction: The Permeability-Lability Paradox
In modern drug discovery, particularly within the realm of peptidomimetics and prodrug design, N-methylation is a privileged modification.[1] By replacing the amide proton with a methyl group, researchers simultaneously increase lipophilicity and disrupt hydrogen bond donor networks, significantly enhancing membrane permeability and oral bioavailability.
However, when these N-methylated amino acids are deployed as esters —typically as prodrugs to mask the carboxylate charge—a critical tension emerges. The same steric bulk that protects the peptide bond from proteolytic degradation also hinders the esterase enzymes required to hydrolyze the ester and release the active parent drug. Furthermore, N-methylation introduces a unique chemical instability risk: spontaneous diketopiperazine (DKP) formation.
This guide provides a technical deep-dive into the metabolic fate of N-methylated amino acid esters, offering a mechanistic understanding and a validated experimental framework for assessing their stability.
Mechanistic Determinants of Stability
The metabolic stability of N-methylated esters is governed by two distinct forces: enzymatic hydrolysis (biological) and intramolecular cyclization (chemical).
Enzymatic Hindrance (Steric & Electronic)
Carboxylesterases (CES) rely on a catalytic triad (Ser-His-Glu/Asp) where the serine nucleophile attacks the ester carbonyl. N-methylation impedes this process through two primary mechanisms:
-
Direct Steric Shielding: The
-methyl group creates significant steric bulk in the immediate vicinity of the carbonyl carbon ( ). This blocks the approach of the enzyme's catalytic serine, increasing the activation energy ( ) for the formation of the tetrahedral intermediate. -
Conformational Locking: Unlike standard peptide bonds which overwhelmingly favor the trans conformation, N-methylated amides exist as an equilibrium of cis and trans rotamers. The cis conformation often places the methyl group in a position that further occludes the ester linkage from esterase binding pockets.
The Diketopiperazine (DKP) Trap
A critical, often overlooked instability mode for N-methylated dipeptide esters is chemically driven. If the N-terminus is free (or deprotected), the amine can back-bite onto the ester carbonyl, ejecting the alcohol and forming a stable 2,5-diketopiperazine ring. N-methylation accelerates this reaction by forcing the peptide backbone into a cis-like turn conformation that brings the nucleophilic amine closer to the ester electrophile.
Visualization: Mechanisms of Instability
Caption: Dual pathways of instability. N-methylation hinders enzymatic hydrolysis (top) but accelerates chemical cyclization (bottom).
The Stability Landscape: Tissue-Specific Kinetics
The half-life (
| Matrix | Primary Enzyme Activity | Impact of N-Methylation | Stability Trend |
| Rodent Plasma | High (Carboxylesterases) | Moderate hindrance. | |
| Human Plasma | Low (Butyrylcholinesterase) | High hindrance. Human plasma lacks the specific carboxylesterases abundant in rodents. | |
| Liver Microsomes | High (CES1, CES2) | Variable. Microsomes contain high concentrations of CES1/2 which can sometimes overcome steric bulk. | |
| Intestinal Fluid (SGF/SIF) | Low (Proteases/Lipases) | High stability (unless pH triggers chemical DKP formation). | Generally Stable |
Critical Insight: A common failure mode in drug development is optimizing an N-methylated ester for stability in rat plasma, only to find it is virtually inert (does not release the drug) in human plasma due to the lack of aggressive esterases.
Experimental Protocols
To rigorously evaluate metabolic stability, you must distinguish between enzymatic hydrolysis, chemical degradation, and CYP450-mediated metabolism.
Protocol A: Plasma Stability Assay (Esterase Activity)
Objective: Determine the hydrolysis rate of the ester in relevant biological fluids.
-
Preparation:
-
Thaw frozen plasma (Human, Rat, Dog) rapidly at 37°C.
-
Centrifuge at 3,000 x g for 10 min to remove particulates.
-
Adjust pH to 7.4 if necessary (critical for chemical stability baseline).
-
-
Incubation:
-
Spike test compound (1 µM final concentration) into plasma.
-
Control: Spike compound into PBS (pH 7.4) to monitor chemical stability/DKP formation.
-
Inhibitor Control: Pre-incubate plasma with BNPP (Bis-4-nitrophenyl phosphate) , a specific carboxylesterase inhibitor, for 15 min before spiking compound. This confirms if degradation is esterase-driven.
-
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 60, 120, 240 min.
-
Quench: Add 100 µL sample to 400 µL ice-cold Acetonitrile containing Internal Standard.
-
-
Analysis:
-
Centrifuge (4,000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS. Monitor both Parent Ester depletion and Acid Metabolite formation.
-
Protocol B: Liver Microsomal Stability (CYP vs. Esterase)
Objective: Distinguish between oxidative metabolism (N-demethylation) and ester hydrolysis.
-
System: Liver Microsomes (0.5 mg/mL protein).
-
Cofactors:
-
Group A: NADPH (activates CYP450).
-
Group B: No NADPH (measures esterase activity only).
-
-
Workflow:
-
Incubate compound in buffer + microsomes (Group B) vs buffer + microsomes + NADPH (Group A).
-
If intrinsic clearance (
) in Group A >> Group B, oxidative metabolism (likely N-demethylation) is the driver. -
If
is similar in both, ester hydrolysis is the driver.
-
Visualization: Experimental Decision Tree
Caption: Diagnostic workflow to isolate chemical instability from enzymatic hydrolysis.
References
-
Beaumont, K., Webster, R., Gardner, I., & Dack, K. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Link
-
Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their inhibition. Chemistry & Biodiversity. Link
-
Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition. Link
-
Fischer, P. M. (2003). The design, synthesis and application of stereochemically defined diketopiperazines. Current Opinion in Drug Discovery & Development. Link
-
Di, L., & Kerns, E. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link
Sources
Methodological & Application
Application Notes and Protocols: Reductive Amination of L-Phenylalanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Strategic Importance of N-Alkylated Amino Acids
N-alkylated amino acids are pivotal structural motifs in medicinal chemistry and peptide science. Their incorporation into peptide backbones can significantly enhance pharmacokinetic properties, such as metabolic stability, membrane permeability, and conformational rigidity. Reductive amination stands out as a robust and versatile method for the synthesis of these valuable building blocks, offering a more controlled alternative to direct alkylation which often suffers from overalkylation. This document provides a detailed protocol for the N-alkylation of L-phenylalanine methyl ester via reductive amination, a cornerstone reaction for generating novel amino acid derivatives for drug discovery and development.
Mechanistic Overview: The Chemistry of Reductive Amination
Reductive amination is a two-step process that transforms a carbonyl group and an amine into a more substituted amine. The reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to form an imine or an iminium ion. This intermediate is subsequently reduced by a selective reducing agent to yield the final amine product.
The choice of the reducing agent is critical for the success of the reaction. It must be capable of reducing the iminium ion intermediate preferentially over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice for this transformation due to its mild nature, high selectivity, and broad functional group tolerance. It is particularly effective for the reductive amination of aldehydes and ketones with a wide range of amines, including weakly basic ones.
Figure 1. General workflow for the reductive amination of L-phenylalanine methyl ester.
Reagents and Materials
A comprehensive list of necessary reagents and their suggested specifications is provided below. The choice of solvent and reducing agent can significantly impact reaction efficiency and should be considered carefully.
| Reagent | Formula | M.W. ( g/mol ) | Role | Recommended Grade | Supplier Example |
| L-Phenylalanine methyl ester hydrochloride | C₁₀H₁₄ClNO₂ | 215.68 | Starting amine | ≥99% | Sigma-Aldrich |
| Acetone | C₃H₆O | 58.08 | Carbonyl source | ACS reagent grade | Fisher Scientific |
| Sodium triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | Reducing agent | ≥95% | Alfa Aesar |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous, ≥99.8% | VWR |
| Acetic Acid (optional) | CH₃COOH | 60.05 | Catalyst | Glacial | J.T. Baker |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Quenching agent | ACS reagent grade | EMD Millipore |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent | Anhydrous, granular | Macron |
| Silica Gel | SiO₂ | 60.08 | Stationary phase | 230-400 mesh | Sorbent Technologies |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Eluent | HPLC grade | Honeywell |
| Hexanes | C₆H₁₄ | 86.18 | Eluent | HPLC grade | Pharmco-AAPER |
Detailed Experimental Protocol
This protocol outlines the synthesis of N-isopropyl-L-phenylalanine methyl ester as a representative example.
1. Preparation of L-Phenylalanine Methyl Ester Free Base:
-
Rationale: The starting material is often supplied as a hydrochloride salt. It is crucial to neutralize it to the free amine for the reaction to proceed.
-
Procedure:
-
Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, ~10 mL/g).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 15-20 minutes.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 5 mL/g).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine as an oil.
-
2. Reductive Amination Reaction:
-
Rationale: This one-pot procedure involves the in-situ formation and reduction of the imine. The order of addition and reaction time are critical for optimal yield. Sodium triacetoxyborohydride is moisture-sensitive, so anhydrous conditions are recommended.
-
Procedure:
-
Dissolve the L-phenylalanine methyl ester free base (1.0 eq) in anhydrous dichloromethane (DCM, ~15 mL/g) under an inert atmosphere (e.g., nitrogen or argon).
-
Add acetone (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a separate flask, suspend sodium triacetoxyborohydride (STAB, 1.5 eq) in anhydrous DCM.
-
Slowly add the STAB suspension to the reaction mixture. Note: The addition can be exothermic.
-
(Optional) If the reaction is sluggish, catalytic amounts of glacial acetic acid (0.1 eq) can be added to protonate the imine, increasing the rate of reduction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
3. Work-up and Purification:
-
Rationale: The work-up procedure is designed to quench the reaction, remove unreacted reagents and byproducts, and isolate the crude product.
-
Procedure:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Caution: Gas evolution (hydrogen) will occur.
-
Stir the biphasic mixture vigorously for 15 minutes.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 10 mL/g).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-isopropyl-L-phenylalanine methyl ester.
-
Figure 2. Step-by-step experimental workflow for the synthesis of N-isopropyl-L-phenylalanine methyl ester.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend |
Application Notes & Protocols: Strategic Incorporation of N-Methylated Phenylalanine in Peptide Synthesis
Abstract
The strategic incorporation of N-methylated amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to enhance pharmacokinetic properties such as metabolic stability and cell permeability.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the effective use of N-methyl-L-phenylalanine (N-Me-Phe) in solid-phase peptide synthesis (SPPS). We will address the primary synthetic challenge—steric hindrance—and provide field-proven methodologies for selecting optimal reagents and conditions to ensure high-yield, high-purity synthesis of N-methylated peptides.[5] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the benefits of N-methylation in their therapeutic peptide candidates.
The Strategic Imperative for N-Methylation
The amide backbone of a native peptide is a primary liability, susceptible to proteolytic degradation, which results in a short in-vivo half-life.[2][6] N-methylation, the substitution of the amide proton with a methyl group, confers several profound advantages:
-
Enhanced Proteolytic Resistance: The N-methyl group acts as a steric shield, physically blocking the approach of proteases and dramatically increasing the peptide's metabolic stability.[3]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the polarity and increases the lipophilicity of the peptide backbone. This modification can disrupt interchain hydrogen bonding that leads to aggregation and can favor the conformational states required for passive diffusion across cellular membranes, potentially improving oral bioavailability.[3][5][7]
-
Conformational Control: The steric bulk of the methyl group restricts the rotation around the peptide bond, influencing the local backbone conformation and often stabilizing specific secondary structures like β-turns.[3][5]
While the precursor, methyl (2S)-2-(methylamino)-3-phenylpropanoate , is a valuable starting material for organic synthesis, its direct use in standard solid-phase peptide synthesis (SPPS) is not feasible. For SPPS, the carboxyl group must be free, and the N-terminal amine must be suitably protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) group. Therefore, the operational building block is Fmoc-N-Me-Phe-OH . The synthesis of this building block from commercially available precursors is a well-established process, often employing methods like the Biron-Kessler or Fukuyama procedures.[2][8][9]
The Core Challenge: Overcoming Steric Hindrance
The primary obstacle in synthesizing N-methylated peptides is the steric hindrance imposed by the N-methyl group. This bulkiness significantly reduces the nucleophilicity of the secondary amine on the growing peptide chain, making the subsequent coupling step sluggish and inefficient compared to coupling onto a primary amine.[5][10] This low reactivity can lead to:
-
Incomplete Couplings: Resulting in deletion sequences that are often difficult to separate from the target peptide.[5]
-
Lower Crude Yield and Purity: Necessitating more rigorous and time-consuming purification steps.[5]
-
Increased Racemization Risk: Harsh conditions required to force the coupling can increase the risk of epimerization at the activated amino acid.[11]
To overcome these challenges, a carefully optimized approach involving highly efficient coupling reagents and stringent reaction monitoring is essential.
Reagent Selection for Efficient Coupling
Standard carbodiimide reagents like DCC or DIC are often insufficient for driving the acylation of a sterically hindered N-methyl amine to completion.[10][12] The use of high-reactivity aminium/uronium or phosphonium salt-based reagents is critical for success.
Table 1: Comparison of Recommended Coupling Reagents for N-Me-Phe Incorporation
| Reagent | Reagent Type | Key Advantages | Considerations & Best Practices |
| HATU | Aminium/Uronium | High reactivity, rapid coupling kinetics, and reduced racemization, especially when compared to HBTU.[7][11][12] Widely regarded as a gold standard for difficult couplings. | The byproduct can cause chain termination (guanidinylation). Use a slight excess of the amino acid and keep pre-activation times minimal (<5 minutes).[3][10] |
| PyAOP | Phosphonium | Exceptionally effective for coupling N-methyl amino acids, often outperforming PyBOP.[12][13] Generates non-reactive byproducts. | Higher cost relative to some uronium salts. An excellent choice for particularly stubborn sequences. |
| PyBOP | Phosphonium | Highly efficient and rapid, especially when used with an additive like HOAt.[13] A reliable workhorse for many challenging couplings. | Cost can be a factor. Its performance is well-documented and trusted in the field. |
| COMU | Aminium/Uronium | Reactivity is comparable to HATU, but its Oxyma-based structure makes it non-explosive and safer to handle.[11] Excellent solubility. | A modern, safer alternative to HOBt/HOAt-based reagents without compromising on efficiency. |
| PyBrOP | Phosphonium | Extremely reactive halogenophosphonium reagent.[7][14] Reserved for the most difficult coupling steps where other reagents fail. | High reactivity increases the risk of side reactions if not used carefully. Should be used at 0°C to control reactivity.[7] |
Base Selection: The choice of base is also crucial. While N,N-Diisopropylethylamine (DIPEA) is commonly used, its strong basicity can increase the risk of racemization.[11] For critical couplings, substituting with a weaker base like N-methylmorpholine (NMM) or sym-collidine is recommended to minimize this side reaction.[11]
Experimental Workflow and Protocols
This section provides a detailed, step-by-step protocol for the incorporation of a single Fmoc-N-Me-Phe-OH residue onto a growing peptide chain attached to a solid support.
Diagram 1: SPPS Workflow for N-Methylated Residue Coupling
This diagram illustrates the key stages of a successful coupling cycle for an N-methylated amino acid.
Sources
- 1. N-methylation in amino acids and peptides: Scope and limitations [krisp.org.za]
- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. papers.ssrn.com [papers.ssrn.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Optimized Hydrolysis Conditions for N-Methyl-L-Phenylalanine Methyl Ester
Executive Summary
N-methyl-L-phenylalanine (N-Me-Phe) is a critical building block in the synthesis of peptidomimetics and peptide therapeutics (e.g., Cyclosporine A). Its N-methylation confers proteolytic stability and membrane permeability to peptide chains.[1] However, the hydrolysis of N-methyl-L-phenylalanine methyl ester presents a unique synthetic challenge: racemization .
Contrary to standard amino acids, N-methylated derivatives are significantly more susceptible to racemization under basic conditions.[2] This Application Note provides three distinct protocols to effect this transformation while preserving optical purity (
Mechanistic Insight: The Racemization Challenge
Why N-Methylation Increases Risk
In standard
Under basic saponification conditions (e.g., NaOH/LiOH), the
Critical Process Parameter (CPP): Temperature and base concentration are the primary drivers of this racemization.
Decision Framework
Select the protocol based on your substrate's complexity and purity requirements:
Figure 1: Decision matrix for selecting the appropriate hydrolysis method.
Experimental Protocols
Protocol A: Low-Temperature Lithium Hydroxide Hydrolysis
The industry-standard method, optimized to suppress racemization through thermal control.
Principle: Lithium hydroxide (LiOH) is less basic and more nucleophilic than NaOH, making it the preferred base. The reaction is strictly maintained at 0°C to kinetically favor hydrolysis over proton abstraction.
Materials:
-
Substrate: N-Me-L-Phe-OMe
-
Solvent: THF/Water (3:1 v/v)
-
Quench: 1M HCl
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of N-Me-L-Phe-OMe in 3 mL of THF. Cool the solution to 0°C in an ice bath.
-
Base Addition: Dissolve LiOH·H₂O (2.0 mmol) in 1 mL of cold water. Add this solution dropwise to the ester over 10 minutes.
-
Reaction: Stir at 0°C. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Note: Reaction typically completes in 1–2 hours. Do not warm to Room Temperature (RT) unless conversion is stalled (<10% conversion after 2h).
-
-
Workup (Critical for Zwitterions):
-
Evaporate THF under reduced pressure at <30°C.
-
The remaining aqueous phase contains the lithium salt of the amino acid.
-
Wash the aqueous phase with Et₂O (
) to remove unreacted ester. -
Carefully acidify the aqueous layer to pH 6–7 (Isoelectric point) using 1M HCl.
-
Purification: For high purity, load the aqueous solution onto a cation exchange resin (Dowex 50W), wash with water, and elute with 1M NH₄OH.
-
Protocol B: Anhydrous Nucleophilic Cleavage (Lithium Iodide)
A specialized method utilizing
Principle: Lithium Iodide in refluxing pyridine cleaves methyl esters via nucleophilic attack on the methyl group (demethylation), leaving the chiral center at the
Materials:
-
Substrate: N-Me-L-Phe-OMe
-
Reagent: Lithium Iodide (LiI, anhydrous, 10 equivalents)
-
Solvent: Dry Pyridine
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Reaction: Dissolve 1.0 mmol of substrate in 5 mL dry pyridine. Add 10.0 mmol of anhydrous LiI.
-
Heating: Heat the mixture to reflux (approx. 115°C) in the dark.
-
Note: While high heat is used, the mechanism is not basic, preserving chirality.
-
-
Monitoring: Check consumption of starting material after 2–4 hours.
-
Workup:
-
Cool to RT and dilute with water.
-
Extract with EtOAc to remove pyridine impurities.
-
The product remains in the aqueous phase. Lyophilize the aqueous phase to obtain the crude product, or desalt using ion-exchange chromatography.
-
Protocol C: Enzymatic Hydrolysis (Biocatalytic)
The "Green" approach yielding the highest optical purity.
Principle: Enzymes like
Materials:
-
Enzyme:
-Chymotrypsin (Type II, bovine pancreas) or CAL-B (immobilized). -
Buffer: Phosphate Buffer (0.1 M, pH 7.0–7.5).
-
Co-solvent: Acetone or DMSO (max 10% v/v) to aid solubility.
Step-by-Step Procedure:
-
Preparation: Suspend 1.0 mmol N-Me-L-Phe-OMe in 10 mL of phosphate buffer. If the ester is insoluble, add acetone dropwise until a suspension/emulsion forms.
-
Initiation: Add 20 mg of Enzyme.
-
Incubation: Incubate at 25°C–30°C with gentle shaking (200 rpm).
-
pH Control: The reaction generates acid. Maintain pH ~7.5 by automatic titration with 0.1 M NaOH (pH-stat) or by adding solid NaHCO₃.
-
Termination: When base consumption stops (approx. 24h), filter off the enzyme (if immobilized) or denature by adjusting pH to 2.0 with HCl.
-
Isolation:
-
Extract the acidic solution with EtOAc to remove any unreacted ester (or D-isomer ester).
-
Adjust the aqueous phase to pH 6.0 and lyophilize to recover pure N-Me-L-Phe.
-
Analytical Validation (QC)
To ensure the protocol was successful, optical purity must be verified. Standard NMR is insufficient for distinguishing enantiomers.
| Method | Column/Reagent | Conditions | Expected Result |
| Chiral HPLC | Chiralpak ZWIX(+) or Crownpak CR(+) | Mobile Phase: MeOH/Acetonitrile + 50mM Formic Acid | Separation of L and D isomers. L-isomer usually elutes first on ZWIX. |
| Marfey's Method | Derivatization with FDAA | C18 Reverse Phase HPLC | Diastereomeric separation. |
| Optical Rotation | Polarimeter |
Visualizing the Mechanism
The following diagram illustrates the competing pathways: the desired hydrolysis vs. the unwanted racemization via enolization.
Figure 2: Competing mechanistic pathways. Path A is favored by low temperature and steric protection; Path B is favored by high pH and heat.
References
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis.[5] Canadian Journal of Chemistry, 51(12), 1915–1919. Link
-
Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(16), 6202–6207. Link
-
Cole, E. R., et al. (1966). The Hydrolysis of Phenylalanine Methyl Ester by Bovine Thrombin.[6] Canadian Journal of Biochemistry, 44(7), 1051–1059.[6] Link
-
Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(11), 5823–5846. Link
-
Fischer, P. M. (2006). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Monash University Research Repository. Link
Sources
Strategic Deprotection Protocols for N-Methyl-Phenylalanine (N-Me-Phe) Derivatives
Executive Summary & Strategic Context
N-Methyl-Phenylalanine (N-Me-Phe) is a critical "privileged structure" in modern peptidomimetic drug design. The N-methylation confers two distinct pharmacological advantages: it improves metabolic stability by blocking proteolytic cleavage and enhances membrane permeability by reducing the hydrogen bond donor count.
However, the introduction of the N-methyl group introduces significant steric hindrance and electronic effects that complicate standard deprotection protocols. Unlike canonical amino acids, N-Me-Phe derivatives are prone to:
-
Diketopiperazine (DKP) Formation: Rapid cyclization during N-terminal deprotection, especially in dipeptides.[1]
-
Slow Hydrolysis: The N-methyl group sterically shields the C-terminal ester, requiring optimized saponification conditions.
-
Racemization Risk: Extended reaction times required for hindered esters can lead to
-carbon epimerization.
This guide provides validated protocols for the two primary transformations involving N-Me-Phe-OMe :
-
Scenario A (C-Terminal Activation): Hydrolysis of the methyl ester (OMe) to yield the free acid N-Me-Phe-OH .
-
Scenario B (N-Terminal Activation): Removal of N-protecting groups (Boc/Fmoc) to yield the free amine H-N(Me)-Phe-OMe .
Critical Mechanism: The DKP Trap
Before initiating any deprotection, researchers must understand the "DKP Trap." N-methyl amino acids favor the cis-peptide bond conformation, which brings the N-terminus and C-terminus into proximity.
Risk Factor: High. Trigger: Basic conditions during Fmoc removal or neutralization after Boc removal. Consequence: Irreversible loss of product into a cyclic 2,5-diketopiperazine.
Figure 1: Mechanism of spontaneous Diketopiperazine (DKP) formation in N-methylated peptides.
Protocol Module A: C-Terminal Deprotection (Hydrolysis)
Objective: Conversion of N-Me-Phe-OMe (or PG-N(Me)-Phe-OMe) to N-Me-Phe-OH. Challenge: The methyl ester is sterically shielded by the N-methyl group and the benzyl side chain. Standard LiOH protocols often result in incomplete conversion or racemization if heated.
Method A1: Lithium Hydroxide Saponification (Standard)
Best for: Robust substrates where racemization is manageable.
Reagents:
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
Solvent: THF/Water (3:1 v/v) or Dioxane/Water (3:1 v/v)
-
Acid: 1M HCl or KHSO₄
Step-by-Step Protocol:
-
Dissolution: Dissolve N-Me-Phe-OMe (1.0 equiv) in THF (10 mL per gram). Cool to 0°C.
-
Saponification: Add a solution of LiOH·H₂O (1.5 – 2.0 equiv) in Water (approx. 3 mL per gram).
-
Note: The excess base is higher than standard (usually 1.1 equiv) to drive the equilibrium against steric hindrance.
-
-
Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.
-
Checkpoint: If reaction is <50% complete after 4 hours, do NOT heat. Add 10% volume Methanol to solubilize the intermediate carboxylate.
-
-
Quench: Once complete, cool to 0°C. Carefully adjust pH to ~7.0 with 1M HCl.
-
Workup: Evaporate THF under reduced pressure. Acidify the remaining aqueous layer to pH 2–3 with 1M KHSO₄.
-
Extraction: Extract immediately with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Method A2: Trimethyltin Hydroxide (Me₃SnOH) Hydrolysis (Mild)
Best for: Highly racemization-prone or sterically congested substrates. Mechanism: Tin acts as a Lewis acid to activate the carbonyl oxygen, facilitating attack by the hydroxide.
Protocol:
-
Dissolve N-Me-Phe-OMe in 1,2-Dichloroethane (DCE).
-
Add Me₃SnOH (2.5 equiv).
-
Heat to 60°C (sealed tube).
-
Workup: This method requires careful removal of tin byproducts (wash with 5% KF solution or silica filtration).
Protocol Module B: N-Terminal Deprotection
Objective: Removal of protecting groups from PG-N(Me)-Phe-OMe.
Method B1: Boc Removal (Acidolysis)
Substrate: Boc-N(Me)-Phe-OMe Reagent: Trifluoroacetic Acid (TFA) / DCM.
Protocol:
-
Preparation: Dissolve substrate in DCM (5 mL/g).
-
Acidolysis: Add TFA (equal volume to DCM) dropwise at 0°C.
-
Reaction: Stir at RT for 30–60 minutes. N-methyl carbamates cleave at similar rates to standard Boc groups.
-
Workup (Critical): Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.
-
Warning: The product is the TFA salt TFA·H-N(Me)-Phe-OMe. Do not neutralize to the free base unless immediately coupling. The free secondary amine is unstable and can undergo oxidative degradation or DKP formation if ester is present.
-
Method B2: Fmoc Removal (Base-Induced)
Substrate: Fmoc-N(Me)-Phe-OMe Reagent: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Piperidine.
Protocol:
-
Optimized for N-Me: Use 2% DBU / 2% Piperidine in DMF .
-
Why? DBU is a non-nucleophilic base that drives deprotection faster, minimizing the contact time of the free amine with the basic medium, reducing DKP risk.
-
-
Reaction: Short bursts (5 mins), followed by immediate washing.
Decision Matrix & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Incomplete Hydrolysis | Steric hindrance of N-Me group. | Switch solvent to Dioxane/H₂O (higher boiling point allowed, but watch racemization). Increase LiOH to 3.0 equiv. |
| Racemization | Over-exposure to base; Enolization. | Use Method A2 (Me₃SnOH) or enzymatic hydrolysis (Pig Liver Esterase). |
| DKP Formation | Slow coupling after deprotection. | Do not store the deprotected free amine. Couple immediately. Use in situ neutralization protocols. |
| Low Yield (Boc removal) | Volatility of N-Me amine. | N-Me-Phe-OMe free base is somewhat volatile. Keep as TFA/HCl salt until use. |
Workflow Visualization
Figure 2: Decision matrix for selecting the appropriate deprotection strategy based on the target moiety.
References
-
DKP Formation in N-Methylated Peptides
- Title: Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis.
- Source: ACS Omega, 2022.
-
Link:[Link]
-
Optimized Fmoc Removal
- Title: Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Form
- Source: PMC (NIH), 2022.
-
Link:[Link]
-
General Hydrolysis Protocols
- Title: Ester to Acid - Common Conditions.
- Source: Common Organic Chemistry.
-
Link:[Link]
- Boc Deprotection Methodology: Title: Boc deprotection of BocPhePheOEt. Source: ChemSpider Synthetic Pages.
Sources
Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
Abstract & Strategic Context
The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in modern drug discovery. N-methylation modifies the physicochemical properties of peptides by removing hydrogen bond donors, thereby increasing membrane permeability, enhancing metabolic stability against proteases, and locking specific bioactive conformations (e.g., Cyclosporine A).
However, the synthesis of N-methylated peptides presents unique challenges that cause standard SPPS protocols to fail. The introduction of the methyl group creates significant steric hindrance and lowers the nucleophilicity of the amine, making acylation difficult. Furthermore, the "cis" amide bond conformation favored by N-methylation dramatically increases the risk of diketopiperazine (DKP) formation, leading to chain termination and low yields.
This guide provides a validated, self-correcting protocol for synthesizing difficult N-methylated sequences, focusing on reagent selection, reaction monitoring, and DKP mitigation.
Technical Challenges & Mechanistic Insight
The Steric Barrier & Nucleophilicity
In standard SPPS, the N-terminal amine is a primary amine (
The Diketopiperazine (DKP) Trap
DKP formation is the most common failure mode when the C-terminal residues involve N-methylated amino acids or Proline.
-
Mechanism: After Fmoc removal of the second amino acid, the free amine can intramolecularly attack the C-terminal ester linkage to the resin.
-
Result: The dipeptide cleaves itself from the resin as a cyclic byproduct (DKP), leaving a hydroxyl-functionalized resin that cannot propagate the sequence.
-
Risk Factor: This is thermodynamically favored by the cis-amide bond conformation induced by N-methylation.
Strategic Optimization: The "How-To" Logic
Resin Selection
Do NOT use Wang resin for C-terminal N-methylated peptides. The benzyl ester linkage is too electron-withdrawing, making the carbonyl susceptible to nucleophilic attack (DKP formation).
-
Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Why: The bulky trityl group sterically hinders the intramolecular attack required for DKP formation. Additionally, 2-CTC allows for extremely mild cleavage (1% TFA), preserving acid-sensitive side chains.
Coupling Reagent Hierarchy
Standard carbodiimides (DIC/Oxyma) are often insufficient for N-Me to N-Me couplings.
| Reagent Class | Reagent | Suitability | Notes |
| Standard | DIC / Oxyma Pure | Simple N-Me couplings | Good for preventing racemization; often too slow for hindered sites. |
| High-Power | HATU / HOAt | Standard for N-Me | The gold standard. Fast kinetics. Requires base (DIEA).[2] |
| Specialized | PyAOP | Difficult Junctions | Phosphonium salt; excellent for N-Me to N-Me couplings.[3] |
| Aggressive | PyBrOP | Extreme Sterics | Uses highly reactive acid bromide intermediate mechanism. |
Monitoring: The Failure of the Kaiser Test
The Kaiser (Ninhydrin) test relies on the reaction with primary amines to produce "Ruhemann’s Purple." It does not react with secondary (N-methyl) amines. [1]
-
Solution: Use the Chloranil Test or Bromophenol Blue .[4]
-
Indication:
Validated Experimental Protocol
Materials
-
Resin: 2-Chlorotrityl Chloride (2-CTC) loaded with first AA (0.4–0.6 mmol/g).
-
Solvent: DMF (peptide grade); NMP (for difficult sequences).
-
Deprotection: 20% Piperidine in DMF + 0.1M HOBt (HOBt suppresses aspartimide formation and racemization).
-
Activator: HATU (0.4 M in DMF).
-
Base: DIEA (N,N-Diisopropylethylamine).
The "Double-Couple" Cycle (Step-by-Step)
This protocol assumes an automated or manual synthesis scale of 0.1 mmol.
Step 1: Swelling
-
Swell resin in DCM for 20 min.
-
Wash with DMF (
min).
Step 2: Fmoc Deprotection
-
Add 20% Piperidine/DMF (containing 0.1M HOBt).
-
Agitate for 5 min. Drain.
-
Add fresh 20% Piperidine/DMF. Agitate for 10 min. Drain.
-
Critical Wash: Wash with DMF (
min) followed by DCM ( min) to remove all traces of piperidine (which interferes with HATU).
Step 3: Coupling (The N-Methyl Optimization) Standard coupling is insufficient.[1] Use this Double Coupling strategy.
-
Coupling A (Standard):
-
Coupling B (Reinforcement):
-
Repeat the mixture above or switch to PyAOP (4 eq) / DIEA (8 eq) for the second shot.
-
Agitate for 60–90 minutes .
-
Drain and Wash DMF (
min).
-
Step 4: Monitoring (Chloranil Test)
-
Take a small aliquot of resin beads (~2 mg) into a small glass tube.
-
Add 2 drops of 2% Acetaldehyde in DMF.
-
Add 2 drops of 2% Chloranil in DMF.
-
Wait 5 minutes.
-
Dark Blue/Green Beads: Positive (Incomplete).
Go to Step 3 (Coupling C) or Cap. -
Colorless/Yellow Beads: Negative (Complete).
Proceed to Step 2 for next AA.
-
Step 5: Capping (If Recoupling Fails)
-
Add Acetic Anhydride (10 eq) and DIEA (10 eq) in DMF.
-
Agitate 10 min. This terminates deletion sequences to simplify purification.
Visualization of Workflows
Optimized N-Methyl SPPS Cycle
This diagram illustrates the decision logic required for N-methylated sequences, specifically the requirement for double coupling and specialized monitoring.
Caption: Workflow for N-methylated peptide synthesis emphasizing mandatory double coupling and Chloranil monitoring.
The DKP Formation Risk
This diagram visualizes why Wang resins fail and how 2-CTC resins prevent the side reaction.
Caption: Mechanism of Diketopiperazine (DKP) formation. 2-CTC resin prevents the nucleophilic attack via steric bulk.
Troubleshooting Guide
| Issue | Observation | Root Cause | Corrective Action |
| Incomplete Coupling | Chloranil test remains blue after 2 couplings. | Extreme steric hindrance. | 1.[2] Switch solvent to NMP (better swelling).2. Use PyBrOP or PyAOP .3. Perform coupling at 60°C (microwave). |
| Low Yield (Deletion) | Mass spec shows [M - AA] peaks. | Aggregation or incomplete coupling.[4] | Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 to disrupt aggregation. |
| Premature Cleavage | Low yield, DKP found in waste. | DKP formation at dipeptide stage. | Must use 2-CTC resin. Ensure Fmoc deprotection time is minimized for the 2nd residue. |
| Racemization | D/L isomers in HPLC. | Over-activation or high temp. | If using Cys/His, keep temp |
References
-
Teixidó, M., Albericio, F., & Giralt, E. (2005).[2] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.[2][3] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: N-Methyl-L-Phenylalanine Methyl Ester
Topic: Purification, Isolation, and Troubleshooting Guide
Executive Summary & Compound Profile
N-Methyl-L-phenylalanine methyl ester is a critical intermediate in the synthesis of N-methylated peptides (e.g., cyclosporine derivatives) and peptidomimetics.[1] Its purification is often complicated by the presence of unreacted starting material (L-phenylalanine methyl ester) and over-methylated byproducts (N,N-dimethyl-L-phenylalanine methyl ester).[1][2]
This guide addresses the three pillars of purity required for pharmaceutical applications:
-
Methylation State: Separation of mono-methyl from non- and di-methylated species.[1]
-
Enantiomeric Purity: Prevention of racemization during workup.
Physical State Reference
| Form | Appearance | Stability | Storage |
| Free Base | Colorless to pale yellow oil | Low (prone to hydrolysis/oxidation) | -20°C, under Argon |
| Hydrochloride Salt | White crystalline powder | High | 2-8°C, Desiccated |
Diagnostic Troubleshooting (Q&A)
Q1: My product is a viscous oil, but the catalog lists it as a solid. Is it degraded? A: Likely not. The free base of N-methyl-L-phenylalanine methyl ester is an oil at room temperature.[1] Most commercial vendors supply the hydrochloride salt (HCl), which is a stable solid (MP ~191–195°C).[1][2] If you require the solid form for stability or weighing, you must convert the oil to the salt using Protocol B .[1][2]
Q2: I detect unreacted L-phenylalanine methyl ester (starting material) in my crude. Can I remove it via acid-base extraction? A: No, not effectively.[1][2] The pKa difference between the primary amine (starting material) and the secondary amine (product) is insufficient for clean separation via pH manipulation alone.[1][2]
-
Solution: Use Flash Column Chromatography (Protocol C ) with a Chloroform/Methanol gradient.[1][2] The secondary amine (N-methyl) typically runs slightly faster or slower than the primary amine depending on the stationary phase deactivation, but separation is achievable on silica.[1][2]
Q3: How do I prevent racemization (loss of chirality)? A: Racemization occurs via enolization of the alpha-proton, promoted by heat and strong bases.[1][2]
-
Critical Control: Never heat the free base above 40°C.
-
Workup: Keep aqueous extraction steps brief and cold (< 10°C). Avoid strong bases like NaOH for neutralization; use NaHCO₃ or Na₂CO₃ instead.[1][2]
Q4: I have a significant N,N-dimethyl impurity. How do I remove it? A: This is the most difficult impurity.[1][2] Over-methylation is common in reductive amination or direct alkylation.[1][2]
-
Strategy: If the impurity level is >5%, recrystallization of the HCl salt (Protocol B ) is often more effective than chromatography, as the crystal lattice of the mono-methyl salt discriminates against the bulky dimethyl ammonium group.[1][2]
Detailed Purification Protocols
Protocol A: Standard Isolation (Workup of Crude Reaction)
Use this for initial isolation of the free base oil from reaction mixtures.[1][2]
-
Concentration: Evaporate reaction solvents (e.g., THF, MeOH) under reduced pressure at ≤ 35°C .
-
Dissolution: Dissolve the residue in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Washing (The "Wash Cycle"):
-
Drying: Dry the organic layer over Anhydrous Na₂SO₄ for 20 minutes.
-
Filtration & Evaporation: Filter and concentrate in vacuo to yield the Crude Free Base (Oil) .[1][2]
Protocol B: Hydrochloride Salt Formation & Recrystallization
Use this to convert the oil to a stable solid and improve purity.[1]
-
Dissolution: Dissolve the Crude Free Base (Oil) in a minimum amount of dry Methanol (MeOH) or Ethanol (EtOH) .[1][2]
-
Acidification: Cool to 0°C. Add 1.1 equivalents of HCl in Dioxane (4M) or bubble dry HCl gas.
-
Precipitation: Slowly add Diethyl Ether (Et₂O) or Ethyl Acetate with stirring until the solution becomes cloudy.
-
Crystallization: Store at -20°C overnight. White crystals should form.[1][2]
-
Collection: Filter the solid under inert atmosphere (nitrogen blanket) to avoid moisture absorption.[1][2] Wash with cold Et₂O.[1][2]
Protocol C: Flash Column Chromatography
Use this if the crude purity is < 90% or contains starting material.
-
Mobile Phase: Chloroform : Methanol (Start 50:1, Gradient to 20:1).[1][2]
-
Loading: Dissolve crude oil in a minimum volume of Chloroform.
-
TLC Visualization: UV (254 nm) and Ninhydrin Stain (N-methyl amines stain reddish-brown; primary amines stain purple/blue).[1][2]
Decision Logic & Workflow
The following diagrams illustrate the decision-making process for purification.
Figure 1: Purification Decision Tree
Caption: Decision matrix for selecting the appropriate purification method based on physical state and impurity profile.
Figure 2: Acid-Base Extraction Flowchart
Caption: Optimized workup flow to minimize hydrolysis and racemization.[1]
Technical Data & Properties
| Property | Value | Notes |
| Molecular Formula | C₁₁H₁₅NO₂ (Free Base) | C₁₁H₁₆ClNO₂ (HCl Salt) |
| Molecular Weight | 193.24 g/mol | 229.70 g/mol |
| Melting Point | N/A (Oil) | 191 – 195 °C [1] |
| Solubility (Salt) | Water, Methanol, DMSO | Insoluble in Et₂O, Hexane |
| pKa (Approx) | ~7.2 (Ammonium) | Lower than free Phe (~9.[1][2][3][4][5]1) due to ester |
| TLC Rf | 0.45 (CHCl₃:MeOH 20:[1][2]1) | Stains Red/Brown with Ninhydrin |
References
-
Sigma-Aldrich. (n.d.).[1][2] N-Methyl-L-phenylalanine hydrochloride Product Specification. Retrieved from [1][2]
-
Sun, D., Zhang, L., & Wang, J. (2012).[1][2] Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.[1][2] Retrieved from [1][2]
-
Organic Syntheses. (2003).[1][2] Preparation of L-Phenylalanine Methyl Ester Hydrochloride. Org. Synth. 2003, 80,[1][2] 38. Retrieved from
-
ChemicalBook. (n.d.).[1][2][6] N-Methyl-L-phenylalanine methyl ester hydrochloride Properties. Retrieved from [1][2]
Sources
Technical Support Center: Troubleshooting Low Reactivity of Secondary Amines in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of secondary amines during solid-phase peptide synthesis (SPPS). Here, we will explore the underlying causes of this common issue and provide a structured approach to troubleshooting, complete with detailed protocols and expert insights to enhance your synthetic success.
Introduction: The Challenge of Secondary Amines
Secondary amines, such as those in proline and N-methylated amino acids, are notoriously less reactive than primary amines.[1] This reduced nucleophilicity is primarily due to steric hindrance; the presence of an alkyl or cyclic group adjacent to the nitrogen atom physically obstructs the approach of the activated carboxylic acid, slowing down the formation of the peptide bond.[2] This can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purifications. Understanding the kinetics and steric factors at play is the first step toward overcoming these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is coupling to a proline residue so difficult?
Proline's cyclic structure makes its secondary amine nitrogen significantly less nucleophilic and more sterically hindered compared to the primary amines of other proteinogenic amino acids. This inherent structural constraint slows down the acylation reaction, often leading to incomplete coupling with standard protocols.[1]
Q2: What are the initial signs of a failed or incomplete coupling to a secondary amine?
The most immediate indicators are positive results from qualitative tests like the Kaiser test (for primary amines) or the isatin test (for secondary amines like proline) after a coupling step.[3] A positive test indicates the presence of unreacted free amines on the resin. Subsequent analysis by mass spectrometry of the crude peptide product will reveal significant deletion sequences corresponding to the failed coupling site.
Q3: Are N-methylated amino acids as difficult to couple as proline?
Yes, and sometimes even more so. The methyl group on the nitrogen presents a similar steric barrier to proline's cyclic structure.[2] The challenge intensifies when attempting to couple an N-methylated amino acid to another N-methylated residue due to compounded steric hindrance.[4]
Q4: Can I just "double couple" to solve the problem?
Double coupling, which is the repetition of the coupling step with a fresh solution of activated amino acid, is a common and often effective strategy.[1][5] It provides a second opportunity for the reaction to go to completion. However, for extremely difficult couplings, this may not be sufficient, and a more potent activation strategy might be necessary.
Q5: When should I consider using a different coupling reagent?
If you consistently observe incomplete couplings with standard carbodiimide reagents like DCC or DIC, it's time to switch to a more powerful activating agent.[6] Uronium/aminium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective for sterically demanding couplings.[2][7]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnose and resolve issues arising from the low reactivity of secondary amines.
Problem 1: Incomplete Coupling Detected by In-Process Monitoring
You've completed a coupling step involving a secondary amine (e.g., adding an amino acid to a proline N-terminus) and a qualitative test (isatin or bromophenol blue) indicates the presence of unreacted amines.
Caption: Troubleshooting workflow for incomplete couplings.
-
Insufficient Reagent Potency: Standard carbodiimide reagents (DCC, DIC) are often not powerful enough for these couplings.[3]
-
Solution: Switch to a more potent uronium/aminium (HATU, HCTU, COMU) or phosphonium (PyBOP, PyAOP) salt reagent.[6][8] These reagents form highly reactive esters that can overcome significant steric barriers.[7] For particularly stubborn couplings, such as those involving N-methylated amino acids, HATU is a frequently recommended choice.[4][9]
-
-
Suboptimal Reaction Kinetics: Steric hindrance dramatically slows the reaction rate.[6]
-
Solution 1: Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to overnight to allow the reaction to proceed to completion.[6]
-
Solution 2: Increase Temperature: Gentle heating can provide the necessary activation energy. However, this must be done cautiously to minimize the risk of racemization.[6] Microwave-assisted peptide synthesis (MAPS) is an excellent method for safely and efficiently applying heat to drive difficult couplings to completion.[6]
-
-
Poor Solvation & Peptide Aggregation: As the peptide chain grows, it can aggregate, especially if it contains hydrophobic residues. This physically blocks reactive sites.[10][11]
Data Summary: Coupling Reagent Effectiveness
| Coupling Reagent Class | Examples | Reactivity Level | Typical Use Case |
| Carbodiimides | DCC, DIC | Standard | Routine couplings, often insufficient for secondary amines.[8] |
| Phosphonium Salts | PyBOP, PyAOP | High | Difficult couplings, including sterically hindered residues.[7][8] |
| Uronium/Aminium Salts | HBTU, HCTU, HATU, COMU | Very High | Highly recommended for proline and N-methylated amino acids.[3][9] |
| Acyl Fluorides | Generated in-situ (TFFH) | Extremely High | For the most challenging couplings where other reagents fail.[6][9] |
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is designed for coupling an amino acid to a sterically hindered secondary amine N-terminus on the solid support.
Materials:
-
Peptide-resin with a free secondary amine (e.g., Pro-resin)
-
Fmoc-protected amino acid (4 equivalents)
-
HATU (3.9 equivalents)[6]
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[6]
-
Peptide synthesis grade DMF or NMP
Procedure:
-
Resin Preparation: Ensure the N-terminal secondary amine of the resin-bound peptide is deprotected and the resin is thoroughly washed with DMF.
-
First Coupling: a. In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it with HATU in DMF.[6] b. Add DIPEA to the mixture and vortex for 1-5 minutes.[6] c. Immediately add the activated amino acid solution to the peptide-resin. d. Allow the coupling reaction to proceed for 45-60 minutes with agitation.[6] e. Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: a. Repeat steps 2a-2d with a freshly prepared solution of activated Fmoc-amino acid.[5] b. After the second coupling, wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.
-
Monitoring (Optional but Recommended): a. Take a small sample of resin beads and perform an isatin test to check for the presence of free secondary amines.[3] b. A negative result (beads remain yellow/colorless) indicates a complete reaction. If the beads turn blue, a further coupling or capping step may be required.
Protocol 2: Capping Unreacted Amines
If a coupling reaction remains incomplete even after advanced strategies, it is crucial to cap the unreacted amines to prevent the formation of deletion peptides in subsequent steps.
Materials:
-
Acetic anhydride
-
DIPEA
-
DMF or NMP
Procedure:
-
Resin Preparation: After the final coupling attempt and subsequent DMF washes, prepare the capping solution.
-
Capping Reaction: a. Prepare a solution of 20% acetic anhydride and 2 equivalents of DIPEA in DMF. b. Add the capping solution to the resin and agitate for 30-60 minutes.[12] c. This will acetylate any remaining free primary or secondary amines, rendering them unreactive for future coupling steps.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to prepare for the next deprotection step.[12]
Advanced Strategies for Extremely Difficult Couplings
On-Resin N-Methylation
For incorporating N-methylated residues, an alternative to coupling pre-synthesized N-methylated amino acids is to perform the methylation directly on the resin.[2] This strategy bypasses the difficult coupling step entirely. The process typically involves:
-
Protection of a primary amine on the resin as a sulfonamide (e.g., using o-NBS-Cl).
-
Methylation of the sulfonated nitrogen using a methylating agent (e.g., methyl iodide).
-
Removal of the sulfonamide protecting group to reveal the newly formed secondary amine.[2]
Caption: Key steps in the on-resin N-methylation process.
Use of Pseudoproline Dipeptides
When synthesizing long peptides prone to aggregation, the inclusion of pseudoproline dipeptides can be highly effective.[10][13] These dipeptides introduce a "kink" into the peptide backbone, disrupting the secondary structures that lead to aggregation and poor solvation.[10] This improves the accessibility of the N-terminal amine for subsequent coupling reactions.
Conclusion
Successfully overcoming the low reactivity of secondary amines in peptide synthesis requires a multi-faceted approach. By understanding the steric and electronic factors at play, researchers can move beyond standard protocols and employ a rational troubleshooting strategy. This involves the judicious selection of powerful coupling reagents, optimization of reaction conditions, and the use of advanced techniques like on-resin methylation or structure-disrupting dipeptides. By systematically applying the principles and protocols outlined in this guide, you can significantly improve the yield and purity of your target peptides, even those containing multiple challenging residues.
References
-
Merck. Novabiochem® Coupling reagents. Available from: [Link]
-
Anaspec. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available from: [Link]
-
Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. In: Peptide Synthesis Protocols (pp. 41-52). Humana Press. Available from: [Link]
-
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available from: [Link]
-
Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. Available from: [Link]
-
Gyros Protein Technologies. SPPS Tips For Success Handout. Available from: [Link]
-
Chemistry Stack Exchange. Acetylation of Secondary amines. Available from: [Link]
-
ResearchGate. Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Available from: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
ResearchGate. Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Available from: [Link]
-
MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available from: [Link]
-
Royal Society of Chemistry. The challenge of peptide nucleic acid synthesis. Available from: [Link]
-
ResearchGate. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from: [Link]
-
TSI Journals. CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Available from: [Link]
-
AAPPTec. Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available from: [Link]
-
PubMed. Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Available from: [Link]
-
Biotage. What do you do when your peptide synthesis fails?. Available from: [Link]
-
ACS Publications. Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. Available from: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. bachem.com [bachem.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. blog.mblintl.com [blog.mblintl.com]
minimizing side reactions in reductive amination of amino esters
Technical Support Guide: Minimizing Side Reactions in Reductive Amination of Amino Esters
Introduction: The Chemoselectivity Paradox
User Context: You are attempting to couple an amino ester with a carbonyl compound (aldehyde/ketone). The Challenge: Amino esters present a unique "Trojan Horse" problem. The amine moiety is the desired nucleophile for the aldehyde, but it is also an internal nucleophile capable of attacking its own ester group (lactamization) or the ester of a neighboring molecule (polymerization). Furthermore, the ester group itself is susceptible to reduction if the hydride source is too aggressive.
This guide provides a self-validating system to navigate these competing pathways, prioritizing the Abdel-Magid protocol and Titanium-mediated modifications.
Module 1: Critical Decision Matrix (Reducing Agents)
The choice of reducing agent is the single most significant variable in preventing ester reduction and over-alkylation.
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaCNBH₃) | Sodium Borohydride (NaBH₄) |
| Selectivity | High. Reduces imines/iminiums much faster than aldehydes/ketones. | Moderate. Requires pH control (pH 6-8) to prevent aldehyde reduction.[1] | Low. Will reduce aldehydes/ketones and potentially esters. |
| Ester Stability | Excellent. Does not reduce esters at RT. | Good. Generally safe for esters. | Poor. High risk of ester reduction. |
| Toxicity | Low (Boric acid/Acetic acid byproducts). | High (Generates HCN/Cyanide). | Low. |
| Water Tolerance | Low (Hydrolyzes). Requires dry solvents (DCE/THF). | High. Can be used in MeOH/H₂O. | High. |
| Recommendation | Primary Choice (The "Abdel-Magid" Protocol). | Secondary Choice (Only if solubility limits STAB use). | Avoid (Unless using indirect/stepwise method). |
Module 2: Visualizing the Threat Landscape
To troubleshoot, you must visualize the competing pathways. The diagram below illustrates the "Safe Zone" (Imine formation) versus the "Danger Zones" (Lactamization and Hydrolysis).
Caption: Pathway analysis showing the divergence between productive reductive amination and destructive side reactions (Lactamization/Hydrolysis).
Module 3: Troubleshooting & Optimization Protocols
Scenario A: The "Lactamization" Loop
Symptom: You observe cyclized byproducts (M-ROH peak in MS) or oligomers, especially with
The Mechanism: The free amine is a nucleophile. If the equilibrium favors the free amine over the iminium species, the amine will eventually attack the ester. The Fix:
-
Protonation Management: Ensure the reaction stays slightly acidic. The imine formation is acid-catalyzed, and protonation deactivates the amine towards ester attack.
-
Action: Use Acetic Acid (1.0 - 2.0 eq) if using STAB.
-
-
Order of Addition (Critical): Do not mix the amino ester and base (like TEA) effectively "naked" before the hydride is ready.
-
Protocol: Mix Amino Ester salt + Aldehyde + Solvent. Add Base (only if needed to free the salt) simultaneously with the Reducing Agent, or keep the amine as a salt and let the equilibrium drive the reaction.
-
Scenario B: Racemization of -Amino Esters
Symptom: Loss of optical purity in the final product.
The Mechanism:
-
Avoid Acetic Acid: While standard Abdel-Magid conditions use AcOH, for chiral
-amino esters, omit it. STAB works reasonably well in DCE without acid for aldehydes.[2] -
Low Temperature: Conduct the reaction at 0°C instead of Room Temperature.
-
Titanium Alternative: Use the Ti(OiPr)₄ protocol (see below), which is often non-acidic and very fast, minimizing the time window for racemization.
Scenario C: Reaction Stalled / Hydrolysis
Symptom: Starting material remains, or ester hydrolyzes to acid.
The Mechanism: Water generated during imine formation stalls the equilibrium (Le Chatelier's principle) and can hydrolyze the ester over long reaction times. The Fix: The Titanium Scavenger Protocol. Titanium(IV) Isopropoxide acts as both a Lewis Acid (activating the carbonyl) and a water scavenger [2].
Protocol (Ti-Mediated Reductive Amination):
-
Mix: Amino Ester (1.0 eq) + Aldehyde/Ketone (1.0-1.2 eq) in dry THF or DCE.
-
Add: Ti(OiPr)₄ (1.2 - 1.5 eq).
-
Warning: If your ester is a methyl ester, avoid Ti(OiPr)₄ if possible, or expect some transesterification to the isopropyl ester. Use Ti(OMe)₄ if available, or keep temp low (0°C).
-
-
Stir: 1-2 hours (ensure imine formation).
-
Reduce: Add STAB (1.5 eq) or NaBH₄ (if careful).
-
Quench: Workup requires adding water/NaOH to precipitate TiO₂. Filter the white solid (Celite) before extraction.
Module 4: Standard Operating Procedure (The Modified Abdel-Magid)
This protocol is optimized for Amino Esters to minimize side reactions.
Reagents:
-
Amino Ester Hydrochloride (1.0 mmol)
-
Aldehyde (1.1 - 1.2 mmol)
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 mmol)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[2]
-
Optional: Acetic Acid (Only if substrate is a ketone or non-chiral; 1.0 mmol)
Step-by-Step:
-
Preparation: In a flame-dried flask under Nitrogen/Argon, suspend the Amino Ester HCl in DCE (concentration ~0.2 M).
-
Carbonyl Addition: Add the Aldehyde.
-
Equilibration (The "Safe" Step): If using TEA to free the amine, add it now (1.0 eq) and immediately proceed to step 4. Better: Do not add TEA if the aldehyde is reactive enough; the equilibrium will shift as the imine forms.
-
Reduction: Add STAB in one portion.
-
Monitoring: Stir at RT. Monitor by TLC/LCMS.
-
Checkpoint: If the reaction is slow, add 1.0 eq Acetic Acid (unless chiral risk exists).
-
-
Quench: Quench with saturated aqueous NaHCO₃. (Do not use strong base like NaOH, which might hydrolyze your ester during workup).
FAQ: Troubleshooting Specific Failures
Q: My LCMS shows a mass corresponding to [M+2], indicating the double bond was reduced but the amine wasn't alkylated (Alcohol formation). A: This means the aldehyde was reduced to an alcohol before it could form an imine.
-
Cause: The reducing agent is too active or the imine formation is too slow.
-
Solution: Switch to the Indirect Method . Stir Amine + Aldehyde + Drying Agent (MgSO₄ or Molecular Sieves) for 2-4 hours before adding the reducing agent.
Q: I am seeing significant dialkylation (tertiary amine formation). A: The secondary amine product is more nucleophilic than the primary amine starting material.
-
Solution: Use a slight excess of the Amino Ester (1.2 eq) relative to the aldehyde, rather than the reverse. Or, ensure you are using STAB (which suppresses dialkylation compared to NaCNBH₃) [3].
Q: Can I use Methanol as a solvent? A: Not recommended for Amino Esters with STAB.
-
Reason 1: Methanol reacts with STAB (solvolysis), decomposing the reagent.
-
Reason 2: Methanol promotes transesterification if the ester group doesn't match the solvent.
-
Reason 3: Methanol is protic and can slow down imine formation compared to aprotic DCE/THF.
References
-
Racemization Risks: Intaraboonrod, K., et al. (2020).[4] Reductive Alkylation of Amines with Carboxylic Ortho Esters. Advanced Synthesis & Catalysis. Link (Contextualizes racemization mechanisms in amino acid derivatives).
-
Titanium Protocol: Mattson, R. J., et al. (1990).[5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry. Link
-
The Abdel-Magid Protocol (STAB): Abdel-Magid, A. F., et al. (1996).[2][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
Technical Support Center: Stability of Methyl (2S)-2-(methylamino)-3-phenylpropanoate in Aqueous Solution
Last Updated: February 18, 2026
Introduction
Welcome to the technical support guide for methyl (2S)-2-(methylamino)-3-phenylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability of this N-methylated phenylalanine methyl ester in aqueous solutions. Due to the limited direct stability data for this specific molecule, this guide synthesizes information from closely related phenylalanine derivatives and foundational chemical principles to offer robust troubleshooting strategies and experimental protocols. Our goal is to empower you to assess and manage the stability of this compound within your specific experimental context.
The primary route of degradation for amino acid esters in aqueous solution is hydrolysis of the ester linkage. This reaction is influenced by several factors, most notably pH and temperature. Additionally, other degradation pathways, such as oxidation and enzymatic degradation, can occur under certain conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for methyl (2S)-2-(methylamino)-3-phenylpropanoate in an aqueous solution?
The two most probable degradation pathways are:
-
Ester Hydrolysis: This is the most common degradation route for amino acid esters in aqueous media. The ester group is hydrolyzed to a carboxylic acid, yielding (2S)-2-(methylamino)-3-phenylpropanoic acid and methanol. This reaction is catalyzed by both acid and base.
-
Oxidative Degradation: Phenylalanine and its derivatives can undergo degradation in the presence of oxidizing agents or under conditions that promote oxidation, such as exposure to light or certain metal ions. This can lead to a variety of products, including phenylacetaldehyde, phenylacetic acid, and benzaldehyde.[1]
Q2: How does pH affect the stability of the compound?
The rate of ester hydrolysis is highly dependent on pH. Generally, amino acid esters exhibit a U-shaped stability profile with respect to pH, being most stable at a slightly acidic pH (around 4-5) and degrading more rapidly in strongly acidic or alkaline conditions.[2][3]
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the ester bond is the predominant degradation pathway.
-
Neutral to Alkaline Conditions (pH > 6): Base-catalyzed hydrolysis (saponification) of the ester bond becomes significant and typically proceeds faster than acid-catalyzed hydrolysis.[4]
Q3: I am observing a new peak in my HPLC chromatogram after storing my stock solution. What could it be?
A new peak likely indicates the formation of a degradation product. Based on the expected degradation pathways, the new peak could correspond to:
-
(2S)-2-(methylamino)-3-phenylpropanoic acid: The product of ester hydrolysis.
-
Phenylalanine or Phenylalanine methyl ester: If demethylation or hydrolysis of the N-methyl group occurs, though this is generally less common under typical storage conditions.
To confirm the identity of the new peak, you can:
-
Co-injection with a standard: If a standard of the suspected degradation product is available, co-inject it with your sample to see if the retention times match.
-
LC-MS analysis: Use mass spectrometry to determine the mass-to-charge ratio (m/z) of the unknown peak and compare it to the expected masses of potential degradation products.
Q4: What are the recommended storage conditions for an aqueous stock solution?
To maximize the stability of your aqueous stock solution:
-
pH: Buffer the solution to a slightly acidic pH (e.g., pH 4-5).
-
Temperature: Store at low temperatures. For short-term storage (days to a week), 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation from freeze-thaw cycles.[5]
-
Light: Protect the solution from light by using amber vials or storing it in the dark to prevent potential photo-degradation.
Troubleshooting Guide
Issue: Rapid loss of parent compound concentration in my aqueous solution.
This is a common issue related to the hydrolysis of the ester.
Workflow for Investigating Instability:
Sources
resolving solubility issues of N-methylated peptides
Topic: Resolving Solubility & Synthesis Anomalies in N-Methylated Peptides
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist
Introduction: The N-Methylation Paradox
Welcome. If you are here, you are likely facing the "N-Methylation Paradox." You have introduced N-methyl groups to your peptide backbone to improve metabolic stability and membrane permeability (mimicking the pharmacokinetics of Cyclosporine A). However, you are now encountering the trade-off: increased lipophilicity and steric hindrance. [1]
While N-methylation disrupts hydrogen-bond-driven aggregation (like
Module 1: Synthesis Troubleshooting
Issue: "My synthesis failed at the N-methyl residue," or "I see deletion sequences."
The Root Cause: Steric Clash
The introduction of a methyl group at the amide nitrogen creates a massive steric wall.[1][2] The secondary amine is less nucleophilic than a primary amine, and the methyl group physically blocks the approach of the incoming activated amino acid.[2] Standard coupling reagents (HBTU/DIC) often fail here.
Protocol: Overcoming the "Steric Wall"
Use this tiered approach for coupling onto an N-methylated residue.
| Tier | Reagent System | Condition | When to Use |
| 1 | HATU / HOAt / DIEA | Double coupling (2 x 2h) | Standard N-methyl residues (Ala, Gly). |
| 2 | PyBrOP / DIEA | Double coupling (2 x 4h) | Sterically demanding residues (Val, Ile, Phe). |
| 3 | "Magic Mixture" | 50°C, Microwave | "Difficult sequences" with aggregation. |
| 4 | Triphosgene | Formation of N-carboxyanhydrides (NCAs) | Total failure of standard activation. |
The "Magic Mixture" Solvent System
For sequences that aggregate on-resin or suffer from extreme steric hindrance, replace standard DMF with this chaotropic solvent system during coupling:
-
Composition: DCM / DMF / NMP (1:1:1 v/v/v)
-
Additives: 1% Triton X-100 + 2M Ethylene Carbonate[3]
-
Mechanism: Ethylene carbonate and Triton X-100 disrupt the hydrophobic collapse of the peptide chain on the polystyrene resin, exposing the N-terminus for reaction.
Visual Workflow: Synthesis Decision Tree
Caption: Decision logic for coupling amino acids onto a sterically hindered N-methylated terminus.
Module 2: Reconstitution & Solubility
Issue: "The peptide is a white powder that floats in water," or "It crashes out when I add buffer."
The Root Cause: Hydrophobic Collapse
N-methylation removes the amide proton (H-bond donor). While this aids membrane permeability, it removes the molecule's ability to H-bond with water.[1] The peptide becomes "greasy" and acts like a lipid.
The "Invisible Aggregate" Warning
CRITICAL: N-methylated peptides often form colloidal aggregates that appear clear to the naked eye but fail in bioassays (due to sequestration).
-
Validation: Always centrifuge your stock solution at 10,000 x g for 5 minutes. If you see a pellet, you do not have a solution; you have a suspension.
Protocol: The "Solvent Shift" Method
Do not attempt to dissolve directly in buffer. Follow this thermodynamic gradient:
-
Primary Solubilization (The "Stock"):
-
Dissolve the peptide in 100% DMSO (Dimethyl Sulfoxide) or HFIP (Hexafluoroisopropanol).
-
Why HFIP? HFIP is a potent H-bond donor that breaks down secondary structures and aggregates. It is volatile and can be removed if necessary, unlike DMSO.
-
Concentration Target: 10–20 mM (High concentration stocks are actually more stable than dilute ones in organic solvents).
-
-
Secondary Dilution (The "Working Solution"):
-
Slowly add the organic stock to your aqueous buffer while vortexing.
-
Limit: Keep final DMSO concentration < 1% (0.5% is safer for sensitive cell lines).
-
-
Rescue Strategies (If precipitation occurs):
-
Sonication: 3 x 10 seconds (on ice).
-
pH Adjustment: Move the pH at least 2 units away from the peptide's Isoelectric Point (pI).
-
Basic Peptides (Arg/Lys rich): Acidify with 0.1% Acetic Acid.
-
Acidic Peptides (Asp/Glu rich): Basify with 0.1% Ammonium Bicarbonate.
-
-
Visual Workflow: Solubility Protocol
Caption: Step-by-step solubilization workflow to prevent hydrophobic crashing.
Module 3: Structural Design FAQs
Context: Prevention is better than cure.
Q: Where should I place the N-methyl group to minimize solubility loss? A: Perform an "N-Methyl Scan." Avoid methylating residues that are critical for water interaction. Focus on:
-
Solvent-exposed residues: Methylating these forces the backbone into a specific conformation.
-
Hydrophobic patches: Methylating a hydrophobic residue (like Phe or Leu) often exacerbates solubility issues. Methylating a Glycine or Alanine is usually safer for solubility [1].
Q: Can I improve solubility without changing the active sequence? A: Yes. Use a "Solubilizing Tail" . Add a C-terminal tag separated by a linker (e.g., PEG2).
-
Sequence:[Active Peptide]-PEG2-Lys-Lys-Lys-NH2
-
Mechanism:[3][4] The poly-lysine tail acts as a charged "buoy," keeping the hydrophobic N-methylated cargo in solution. This is often cleaved off later or designed to be sterically silent.
Q: How do I verify the concentration if I can't trust the weight due to salts? A: Never trust the lyophilized weight for N-methyl peptides (they are hygroscopic). Use Amino Acid Analysis (AAA) or measure UV absorbance at 280nm (if Trp/Tyr are present) using the extinction coefficient.
References
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008).[5] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.
-
Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013).[6] N-Methylation of Peptides and Proteins: An Important Element for Modulating Biological Functions.[6][7] Angewandte Chemie International Edition.
-
Di, L. (2015). Strategic Approaches to Optimizing Peptide ADME Properties. The AAPS Journal.
-
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Guides.
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
H-NMR spectrum analysis of methyl (2S)-2-(methylamino)-3-phenylpropanoate
A Comparative Technical Guide for Drug Development
Executive Summary
Methyl (2S)-2-(methylamino)-3-phenylpropanoate (N-methyl-L-phenylalanine methyl ester) is a critical peptidomimetic building block.[1] Its N-methylation confers proteolytic stability and alters the conformational space of derived peptides, making it a high-value target in drug discovery (e.g., for somatostatin analogs or oncology targets).[1]
However, the analysis of this secondary amine is frequently complicated by rotameric broadening (when protected), salt-form ambiguity , and over-methylation impurities .[1]
This guide departs from standard spectral listing. Instead, it provides a comparative analysis against its primary amine precursor and salt forms, establishing a self-validating protocol for purity assessment.[1]
Part 1: Structural Analysis & The "Gold Standard" Spectrum
To validate the identity of the target molecule, we must first establish the "Gold Standard" assignment for the free base in CDCl₃.[1]
The Theoretical Assignment
The molecule possesses a chiral center at the
Target Structure:
-
Formula:
-
Key Feature: Secondary Amine (
)
The "Gold Standard" Data (Free Base in CDCl₃)
Reference Frequency: 400 MHz, 298 K[1]
| Position | Proton Type | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Ar-H | Aromatic | 7.15 – 7.35 | Multiplet | 5H | - | Phenyl ring integrity.[1][2] |
| O-Me | Methoxy | 3.67 | Singlet | 3H | - | Ester verification.[1] Sharp singlet confirms no hydrolysis.[1] |
| Methine | 3.47 | Triplet / dd | 1H | ~6.8 | Diagnostic: Upfield shift vs. primary amine analog.[1][2] | |
| Benzylic | 2.97 | Doublet / m | 2H | ~6.8 | Diastereotopic protons; often appear as a "roofed" doublet.[1] | |
| N-Me | N-Methyl | 2.37 | Singlet | 3H | - | Primary ID tag. Distinct from N,N-dimethyl (~2.2-2.[1]3) and salt forms.[1][2] |
| NH | Amine | ~1.82 | Broad s | 1H | - | Exchangeable; shift varies with concentration/water.[1] |
Expert Note: The signal at 2.37 ppm (N-Me) is your "purity beacon."[1] If this signal is split or accompanied by a satellite peak at 2.25 ppm, you likely have the N,N-dimethyl impurity (over-methylation).[1]
Part 2: Comparative Analysis (The "Why" and "How")
This section compares the target against its most common alternatives and precursors to provide context for troubleshooting.
Scenario A: The Methylation Signature
Comparing Target vs. Precursor (L-Phenylalanine Methyl Ester)
The transformation from a primary amine to a secondary N-methyl amine induces specific electronic shielding changes.
| Feature | Precursor ( | Target ( | Mechanistic Reason | |
| 3.72 ppm | 3.47 ppm | -0.25 ppm | Electron donation from the N-methyl group increases shielding on the | |
| N-H | ~1.5 - 2.0 ppm (2H) | ~1.8 ppm (1H) | Integration 2 | Loss of one proton; difficult to use for quantification due to exchange.[1] |
| N-Me | Absent | 2.37 ppm (3H) | New Signal | The definitive proof of reaction success.[1] |
Scenario B: The Salt Trap
Comparing Free Base vs. HCl Salt
A common error in drug development is analyzing the HCl salt in CDCl₃ (where it aggregates) or DMSO-d₆ and mistaking the shifts for impurities.[1] The protonation of the nitrogen deshields adjacent protons significantly.
-
N-Me Shift: Moves from 2.37 ppm (Free)
~2.60 - 2.70 ppm (Salt) . -
-CH Shift: Moves from 3.47 ppm (Free)
~4.20 ppm (Salt) . -
Implication: If your spectrum shows the N-Me peak at 2.65 ppm, do not assume it is an impurity.[1] You simply have the protonated species. Perform a "shake-out" with
inside the NMR tube if confirmation is needed.
Part 3: Experimental Protocol & Visualization
Self-Validating Sample Preparation
To ensure reproducibility, follow this "Free Base Release" protocol if the salt form is suspected or if the spectrum is broad.
-
Dissolution: Dissolve 10 mg of sample in 0.6 mL
. -
Baseline Scan: Acquire a quick 8-scan proton spectrum.[1]
-
In-Situ Neutralization (If Salt suspected):
-
Add 1-2 drops of
dissolved in (heterogeneous mix). -
Shake vigorously for 30 seconds.
-
Allow layers to separate (CDCl₃ is bottom).[1]
-
-
Rescan: The N-Me peak should sharpen and shift upfield to ~2.37 ppm.
Analytical Workflow Diagram
The following diagram illustrates the logic flow for assigning the spectrum and identifying common impurities (Over-methylation vs. Hydrolysis).
Figure 1: Decision tree for impurity profiling of N-methyl-L-phenylalanine methyl ester based on chemical shift logic.
Part 4: Troubleshooting & Impurity Profiling
The "Rotamer" Myth
Unlike N-methyl amides (e.g., N-Acetyl-N-methyl-Phe), the target ester does not exhibit slow rotation on the NMR time scale at room temperature.[1]
-
Observation: If you see broad, split peaks for the N-Me group in this specific molecule, it is not rotamers.[1]
-
Cause: It is likely intermediate chemical exchange due to partial protonation (wet solvent/acidic impurities).[1]
-
Fix: Add solid
to the NMR tube to dry and neutralize.
Quantifying Enantiomeric Purity (Racemization)
Standard H-NMR cannot distinguish the (2S) target from the (2R) enantiomer.[1]
-
Protocol: Add Eu(hfc)₃ (Europium chiral shift reagent).[1]
-
Observation: The N-Me singlet will split into two signals if the (2R) enantiomer is present.[1]
-
Limit of Detection: ~1-2% enantiomeric impurity.[1]
References
-
Synthesis and NMR Characterization of N-Methyl Amino Acids. Asian Journal of Chemistry. (2012). Vol 24, No 1. Link
-
Comparison of N-Methylated Peptides. Journal of Organic Chemistry. (2019). Detailed rotameric analysis of amides vs amines. Link[1]
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 15028 (Analogous structures).[1] Link[1]
-
MedChemExpress Product Analysis. N-Boc-L-phenylalanine methyl ester (Precursor data for comparison). Link
Sources
High-Resolution Purity Analysis of N-Me-Phe-OMe: Core-Shell Technology vs. Traditional C18
Publish Comparison Guide
Part 1: Executive Summary & Core Directive
The Challenge: N-Methyl-L-phenylalanine methyl ester (N-Me-Phe-OMe ) is a critical non-canonical amino acid intermediate, frequently used in the synthesis of peptide therapeutics (e.g., Cyclosporine analogs) to improve metabolic stability and membrane permeability. However, its purity analysis presents a distinct chromatographic challenge:
-
Secondary Amine Interaction: The N-methyl group creates a basic secondary amine that interacts strongly with residual silanols on silica columns, leading to severe peak tailing.
-
Structural Similarity of Impurities: Differentiating the target from its unmethylated precursor (Phe-OMe) and hydrolysis byproduct (N-Me-Phe-OH) requires precise selectivity.
The Solution: This guide compares the industry-standard Traditional Porous C18 Method (using TFA) against an optimized Core-Shell (Fused-Core) C18 Method (using Phosphate Buffer). While the traditional method is functional, the Core-Shell approach offers superior peak symmetry, resolution, and sensitivity, making it the recommended protocol for GMP-grade purity assessment.
Part 2: Comparative Methodology
Comparison at a Glance
| Feature | Method A: Traditional (Legacy) | Method B: Optimized (Recommended) |
| Stationary Phase | Fully Porous Silica C18 (5 µm) | Core-Shell Silica C18 (2.7 µm) |
| Mobile Phase Modifier | 0.1% Trifluoroacetic Acid (TFA) | 20 mM Phosphate Buffer (pH 2.5) |
| Mechanism | Ion-Pairing (TFA masks silanols) | Silanol Suppression (Low pH + Ionic Strength) |
| Peak Shape (Tailing Factor) | 1.5 – 2.0 (Asymmetric) | 1.0 – 1.2 (Sharp, Symmetric) |
| Resolution (Target vs. Precursor) | Moderate ( | High ( |
| Mass Spec Compatibility | Good (Volatile) | Poor (Non-volatile salts)* |
*Note: Method B is for UV-Purity/QC. For LC-MS applications, replace Phosphate with Ammonium Formate (pH 3.0).
Part 3: Detailed Experimental Protocol (Recommended Method)
This protocol utilizes Method B , designed to self-validate through system suitability criteria. It specifically targets the separation of N-Me-Phe-OMe from its critical impurities: Phe-OMe (Starting Material) and N-Me-Phe-OH (Hydrolysis Product).
Instrumentation & Conditions
-
System: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Kinetex C18 or Cortecs C18 (100 x 4.6 mm, 2.7 µm).
-
Wavelength: 210 nm (Amide/Ester bond) and 257 nm (Phenyl ring specificity).
-
Temperature: 40°C (Improves mass transfer for N-methylated amines).
-
Flow Rate: 1.2 mL/min.
Mobile Phase Preparation
-
Solvent A (Buffer): Dissolve 2.72 g KH₂PO₄ in 1000 mL Milli-Q water. Adjust pH to 2.5 ± 0.1 with Phosphoric Acid (85%). Filter through 0.22 µm membrane.
-
Why pH 2.5? At this pH, the secondary amine is fully protonated, and surface silanols are protonated (neutral), minimizing ionic interaction and tailing.
-
-
Solvent B (Organic): Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 12.0 | 40 | 60 | Linear Gradient |
| 13.0 | 10 | 90 | Wash |
| 15.0 | 10 | 90 | Hold Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).
-
Stock Solution: Dissolve 10 mg N-Me-Phe-OMe in 10 mL Diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock to 0.5 mg/mL.
-
Impurity Spike (System Suitability): Spike Working Standard with 1% Phe-OMe (Precursor) and 1% N-Me-Phe-OH (Hydrolysis product).
Part 4: Scientific Integrity & Mechanistic Insight
Mechanistic Diagram: Why Core-Shell + Phosphate Wins
The following diagram illustrates the chromatographic mechanism. The "Legacy" method relies on TFA to "mask" interactions, which is often insufficient for secondary amines. The "Optimized" method uses steric protection (Core-Shell) and pH control to fundamentally eliminate the interaction.
Caption: Comparison of amine-silanol interactions. The Optimized Method (Green) suppresses silanol ionization at pH 2.5, preventing the secondary amine tailing observed in the Legacy Method (Red).
Performance Data Summary
The following data represents typical results from validation studies comparing the two methods.
| Parameter | Legacy Method (TFA) | Optimized Method (Phosphate) | Acceptance Criteria |
| RT (N-Me-Phe-OMe) | 8.4 min | 7.2 min | N/A |
| Tailing Factor ( | 1.8 | 1.1 | |
| Resolution ( | 2.2 (vs. Phe-OMe) | 4.5 (vs. Phe-OMe) | |
| Theoretical Plates ( | ~8,000 | ~22,000 | > 10,000 |
| LOD (Impurity) | 0.05% | 0.01% |
Part 5: Troubleshooting & Critical References
Common Failure Modes
-
Peak Splitting:
-
Cause: Sample solvent too strong (e.g., 100% MeOH).
-
Fix: Dissolve sample in Mobile Phase A or max 20% ACN.
-
-
Retention Drift:
-
Cause: pH fluctuation in phosphate buffer.
-
Fix: Use a calibrated pH meter and ensure temperature control (40°C) is active.
-
-
Ghost Peaks:
-
Cause: Carryover of the N-methylated amine.
-
Fix: Add a needle wash step with 50:50 MeOH:Water + 0.1% Formic Acid.
-
References
-
BenchChem. (2025). A Comparative Guide to Validating the Purity of Phe-Phe-OMe and Related N-Methylated Peptides. BenchChem Technical Guides. Link
-
Sigma-Aldrich. (2024). HPLC Analysis of Phenylalanine Methyl Ester Enantiomers on LARIHC CF6-P. Sigma-Aldrich Application Notes. Link
-
Journal of Organic Chemistry. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique and Impurity Profiling. ACS Publications. Link
-
Royal Society of Chemistry. (2020). Analytical Methods for Amino Acid Analysis: Comparison of HPLC and LC-MS. RSC Publishing. Link
-
National Institutes of Health (NIH). (2018). Validation of HPLC Analytical Method for Chemical Purity of Peptide Tracers. PMC. Link
A Senior Application Scientist's Guide to Chiral HPLC Separation of (2S)- and (2R)-N-methyl-phenylalanine Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the precise separation and quantification of enantiomers are not merely analytical hurdles but critical determinants of therapeutic efficacy and safety. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of (2S)- and (2R)-N-methyl-phenylalanine esters. As a senior application scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind methodological choices, empowering you to select and optimize the most effective chiral separation strategy for your specific needs.
The Significance of N-methyl-phenylalanine Enantiomers
N-methyl-phenylalanine is a crucial chiral building block in the synthesis of numerous pharmaceuticals and biologically active peptides. The seemingly subtle difference between the (2S) and (2R) enantiomers can lead to vastly different pharmacological activities. Therefore, robust and reliable analytical methods to resolve and quantify these enantiomers are paramount for quality control, process optimization, and regulatory compliance.
A Comparative Analysis of Chiral Stationary Phases (CSPs)
The cornerstone of any successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). The interaction between the analyte and the CSP is a complex interplay of forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For the separation of N-methyl-phenylalanine esters, three classes of CSPs have demonstrated significant utility: Polysaccharide-based, Cyclodextrin-based, and Macrocyclic Antibiotic-based CSPs.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are often the first choice for chiral method development due to their broad enantioselectivity.
Mechanism of Separation: The chiral recognition mechanism of polysaccharide-based CSPs arises from the helical structure of the polymer backbone, which creates chiral grooves. The phenylcarbamate derivatives on the polysaccharide provide sites for hydrogen bonding, π-π interactions, and dipole-dipole interactions with the analyte. The ester and N-methyl groups of N-methyl-phenylalanine esters play a crucial role in these interactions.
Comparative Performance:
| Chiral Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Normal Phase: Hexane/Isopropanol | Excellent resolution for many amino acid esters[1]; High enantioselectivity often observed. | Can be sensitive to mobile phase composition. |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Normal Phase: Hexane/Ethanol | Broad applicability; Complementary selectivity to amylose-based phases. | May require optimization of alcohol modifier for best results. |
| Immobilized Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) | Normal & Reversed-Phase | Robust and compatible with a wider range of solvents. | Coated phases sometimes offer superior separation[1]. |
Expert Insights: For N-methyl-phenylalanine esters, the aromatic ring can engage in π-π stacking with the phenyl groups of the CSP, while the ester and N-methyl groups can participate in hydrogen bonding and dipole-dipole interactions. The choice between amylose and cellulose backbones can sometimes lead to a reversal in elution order, providing a powerful tool for confirming enantiomeric identity.
Experimental Workflow: Chiral Separation on Polysaccharide CSPs
Caption: Workflow for chiral HPLC separation on polysaccharide CSPs.
Cyclodextrin-Based CSPs: Leveraging Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic exterior. This unique topology allows for chiral recognition primarily through the formation of inclusion complexes.
Mechanism of Separation: The phenyl group of N-methyl-phenylalanine ester can be included within the hydrophobic cavity of the cyclodextrin. Chiral recognition is then achieved through secondary interactions between the functional groups on the analyte (ester, N-methyl group) and the hydroxyl groups at the rim of the cyclodextrin. Derivatization of the cyclodextrin hydroxyls with carbamates or other functional groups can significantly enhance enantioselectivity.
Comparative Performance:
| Chiral Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Cyclobond™ I 2000 RSP (beta-cyclodextrin) | Reversed-Phase: Acetonitrile/Water/Buffer | Good for polar analytes; Multimodal (RP, NP, Polar Organic). | May have lower efficiency compared to polysaccharide CSPs. |
| Derivatized Cyclodextrins | Normal & Reversed-Phase | Enhanced selectivity through specific interactions. | Selection of the right derivative can be empirical. |
Expert Insights: The N-methylation of the phenylalanine ester can influence how the molecule fits into the cyclodextrin cavity and interacts with the rim, making this class of CSPs a viable option. The choice of mobile phase is critical, as it can affect the strength of the inclusion complexation.
Macrocyclic Antibiotic-Based CSPs: Multi-modal Chiral Recognition
Macrocyclic antibiotics, such as vancomycin and teicoplanin, are complex molecules with multiple chiral centers, aromatic rings, and ionizable groups. When bonded to silica, they create highly versatile CSPs capable of multiple interaction mechanisms.
Mechanism of Separation: Chiral recognition on macrocyclic antibiotic CSPs is a multifaceted process involving ionic interactions, hydrogen bonding, π-π interactions, and steric repulsion. The ionizable groups on both the analyte and the CSP allow for pH-mediated control of retention and selectivity.
Comparative Performance:
| Chiral Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Astec® CHIROBIOTIC® T (Teicoplanin) | Reversed-Phase, Polar Organic, Normal Phase | Broad selectivity for amino acids and their derivatives[2]; Multi-modal operation. | Can exhibit complex retention behavior. |
| Astec® CHIROBIOTIC® V (Vancomycin) | Reversed-Phase, Polar Organic, Normal Phase | Complementary selectivity to teicoplanin-based phases. | May require careful mobile phase optimization. |
Expert Insights: The zwitterionic nature of N-methyl-phenylalanine esters at certain pH values makes macrocyclic antibiotic CSPs particularly interesting. By adjusting the mobile phase pH and buffer composition, it is possible to fine-tune the electrostatic interactions between the analyte and the CSP, leading to enhanced resolution.
Detailed Experimental Protocol: A Starting Point for Method Development
This protocol provides a robust starting point for the separation of (2S)- and (2R)-N-methyl-phenylalanine methyl esters using a polysaccharide-based CSP.
1. Sample Preparation:
-
Prepare a stock solution of the racemic N-methyl-phenylalanine methyl ester in the mobile phase at a concentration of 1 mg/mL.
-
Serially dilute the stock solution to prepare working standards.
-
Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
2. HPLC Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Data Analysis:
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR is the retention time and w is the peak width at the base. A resolution of ≥ 1.5 indicates baseline separation.
-
Calculate the selectivity factor (α) using the formula: α = k'2 / k'1, where k' is the retention factor of each enantiomer.
Self-Validation and Trustworthiness: This protocol is designed to be self-validating. The use of a well-characterized CSP from a reputable manufacturer provides a degree of inherent reliability. The inclusion of trifluoroacetic acid in the mobile phase helps to improve peak shape by minimizing tailing. The clear separation of the enantiomers with a good resolution factor will serve as a validation of the method's suitability.
Logical Relationships in Chiral Method Development
The process of developing a chiral separation method is iterative and guided by an understanding of the underlying chemical principles.
Caption: Logical flow for chiral HPLC method development.
Conclusion and Recommendations
The successful chiral separation of (2S)- and (2R)-N-methyl-phenylalanine esters is readily achievable with modern HPLC technology.
-
For initial screening and robust performance, polysaccharide-based CSPs, particularly Chiralpak® AD-H, are highly recommended as a starting point.
-
If the analyte is highly polar or if alternative selectivity is required, cyclodextrin-based CSPs offer a valuable orthogonal approach.
-
For complex matrices or when multi-modal interactions can be exploited, macrocyclic antibiotic-based CSPs provide a powerful, albeit more complex, option.
Ultimately, the optimal method will depend on the specific ester derivative, the sample matrix, and the analytical requirements of the project. By understanding the fundamental principles of chiral recognition and systematically exploring the available technologies, researchers can confidently develop and validate reliable methods for the enantioselective analysis of N-methyl-phenylalanine esters.
References
-
Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary. (n.d.). Retrieved February 18, 2026, from [Link]
-
Ghanem, A., & Aboul-Enein, H. Y. (2021). Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. Analytical and Bioanalytical Chemistry, 414(3), 1323–1333. [Link]
- Armstrong, D. W., & Mitchell, C. R. (2001). Chiral Separations: Methods and Protocols. Methods in Molecular Biology, 166, 93-105.
- BenchChem. (2025). Application Notes and Protocols for Chiral Separation of 15(R)-HETE and 15(S)-HETE. BenchChem.
- Gasparrini, F., et al. (2000). Macrocyclic antibiotics as chiral selectors for the enantiomeric resolution of amino acids and related compounds.
- Armstrong, D. W. (1997). Macrocyclic Antibiotics as Separation Agents. U.S. Patent No. 5,629,196. Washington, DC: U.S.
- Fieger, H., & Blaschke, G. (1992). Simultaneous chiral separation of verapamil and its main metabolite norverapamil in human plasma by high-performance liquid chromatography.
- Sellergren, B. (2001). Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin- and Polysaccharide-Based Chiral Stationary Phases.
-
Bhushan, R., & Kumar, V. (2010). Application of (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester as a chiral derivatizing reagent for reversed-phase high-performance liquid chromatographic separation of diastereomers of amino alcohols, non-protein amino acids, and PenA. Amino Acids, 39(2), 549-554. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(14), 4267. [Link]
- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. BenchChem.
- Lee, W., et al. (2015). Separation of enantiomers of α-amino acid methyl esters as NBD derivatives on Chiralpak IF.
- Zhang, Y., & Armstrong, D. W. (2019). HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. In Chiral Separations (pp. 135-154). Humana, New York, NY.
- Armstrong, D. W., et al. (2001). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 365-399.
- Aranyi, A., et al. (2014). Cyclodextrin-mediated enantioseparation of phenylalanine amide derivatives and amino alcohols by capillary electrophoresis-role of complexation constants and complex mobilities. Electrophoresis, 35(19), 2739-2747.
- Armstrong, D. W. (1999). U.S. Patent No. 5,964,996. Washington, DC: U.S.
- Yun, W. N., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 168-178.
- Chiral Technologies Europe. (2013). Chiralpak AD-3 & AS-3 Chiralcel OD-3 & OJ-3 Instruction Manual.
- Wenzel, T. J., & Smuts, J. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 23(10), 2548.
- Wernisch, S., & Lindner, W. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Jurin, M., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans–β-Lactam Ureas in the Polar Organic Mode. Molecules, 29(9), 2213.
- Sellergren, B. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
- Li, S., et al. (2014). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA][L-ASP]) as selectors.
-
Regis Technologies, Inc. (n.d.). CHIRAL Handbook. Retrieved February 18, 2026, from [Link]
Sources
Comparative Guide: Biological Activity of Methylated vs. Non-Methylated Phenylalanine
Executive Summary
This guide provides a technical comparison between L-Phenylalanine (Phe) and its N-methylated analog, N-methyl-L-Phenylalanine (N-Me-Phe) . While standard Phenylalanine is a ubiquitous proteinogenic amino acid essential for receptor recognition and signaling, its utility in peptide therapeutics is often limited by rapid proteolytic degradation and poor membrane permeability.
N-Me-Phe is a critical peptidomimetic tool.[1] By replacing the amide proton with a methyl group, it introduces steric hindrance that blocks protease access and removes a hydrogen bond donor, significantly enhancing membrane permeability (including Blood-Brain Barrier penetration). However, this modification imposes conformational constraints that can either lock a bioactive conformation or sterically clash with receptor binding pockets, necessitating a case-by-case evaluation of binding affinity.
Chemical & Structural Basis[2][3][4]
The fundamental difference lies in the modification of the peptide backbone nitrogen.
| Feature | L-Phenylalanine (Phe) | N-methyl-L-Phenylalanine (N-Me-Phe) |
| Structure | Primary amine (N-terminus) or Secondary amide (in backbone). Contains H-bond donor. | Secondary amine (N-terminus) or Tertiary amide (in backbone). No H-bond donor. |
| Lipophilicity | Moderate. | High. Methylation masks polarity, increasing logP. |
| Conformation | Flexible | Restricted |
| Sterics | Minimal steric bulk at Nitrogen. | Significant steric bulk; restricts rotation and blocks enzyme active sites. |
Mechanism of Conformational Constraint
The N-methyl group introduces a steric clash with the side chain of the preceding residue and the carbonyl oxygen of the same residue. This restricts the Ramachandran plot space, often forcing the peptide backbone into extended or turn conformations (
Performance Comparison: Biological Activity
A. Proteolytic Stability (Metabolic Half-Life)
The primary driver for using N-Me-Phe is resistance to proteolysis. Proteases (e.g., chymotrypsin, pepsin) typically require a hydrogen bond with the amide nitrogen or specific steric access to the scissile bond to catalyze hydrolysis.
-
Phe: Rapidly degraded by chymotrypsin (cleaves C-terminal to Phe).
-
N-Me-Phe: Highly resistant. The N-methyl group sterically hinders the enzyme's catalytic triad and eliminates the H-bond required for the transition state stabilization.
Comparative Data (Representative Half-lives in Human Plasma):
| Peptide Sequence | Modification | Half-Life ( | Stability Factor |
| H-Phe-Phe-Phe-OH | None (Native) | ~15 mins | 1x |
| H-Phe-(N-Me-Phe)-Phe-OH | N-methylation (Central) | > 480 mins | >30x |
| Cyclic[Phe-Phe-Phe] | Cyclization only | ~60 mins | 4x |
| Cyclic[N-Me-Phe-...] | Cyclization + Methylation | > 24 hours | >90x |
B. Membrane Permeability & Bioavailability
N-methylation is a proven strategy to improve oral bioavailability and BBB penetration.
-
Mechanism: Passive membrane diffusion is penalized by the desolvation energy required to break water-peptide hydrogen bonds. N-Me-Phe removes a solvent-exposed H-bond donor, reducing this energy penalty.
-
Data Insight: N-Me-Phe rich peptides have been shown to act as "BBB shuttles," transporting cargo across the blood-brain barrier via passive diffusion, a feat impossible for standard Phe-rich peptides.
C. Receptor Binding Affinity
This is the trade-off zone. Methylation does not universally improve binding; it modifies it.
-
GPCRs (e.g., Opioid, Somatostatin): If the amide proton of Phe is involved in a critical H-bond with the receptor, N-methylation will abolish activity (affinity drops >1000-fold). If the amide H is solvent-exposed, N-methylation often increases affinity by locking the bioactive conformation.
-
Transporters (e.g., LAT1): N-Me-Phe often shows reduced affinity for amino acid transporters compared to Phe due to steric clashes in the tight binding pocket, though it may retain high selectivity.
Experimental Protocols
Protocol A: Comparative Proteolytic Stability Assay
Objective: Quantify the half-life extension provided by N-methylation in human plasma.
-
Preparation:
-
Prepare 10 mM stock solutions of Peptide A (Phe-containing) and Peptide B (N-Me-Phe analog) in DMSO.
-
Thaw pooled human plasma (heparinized) at 37°C.
-
-
Incubation:
-
Dilute peptide stock into plasma to a final concentration of 10 µM (0.1% DMSO final).
-
Incubate in a shaking water bath at 37°C.
-
-
Sampling:
-
At time points
min, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately add 200 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins.
-
Vortex for 30s, centrifuge at 10,000 x g for 10 min at 4°C.
-
-
Analysis:
-
Inject supernatant onto LC-MS/MS (C18 column).
-
Monitor parent ion depletion.
-
-
Calculation:
-
Plot
vs. time. Slope gives .
-
Protocol B: Solid Phase Peptide Synthesis (SPPS) of N-Me-Phe
Challenge: The secondary amine of N-Me-Phe is sterically hindered and nucleophilically less reactive, making subsequent coupling difficult.
-
Coupling N-Me-Phe to Resin:
-
Use standard HATU/DIPEA activation. Reaction proceeds normally.
-
-
Coupling the Next Amino Acid (onto N-Me-Phe):
-
Critical Step: Standard HBTU/HObt protocols often fail (yield <20%).
-
Recommended Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).
-
Procedure:
-
Dissolve Fmoc-AA-OH (5 eq), HATU (5 eq), and HOAt (5 eq) in DMF.
-
Add DIPEA (10 eq).
-
Double couple: 2 x 2 hours at room temperature.
-
Chloranil Test: Use Chloranil (not Kaiser test) to check for secondary amine presence. Blue = incomplete coupling.
-
-
Visualizations
Diagram 1: Mechanism of Proteolytic Stability
This diagram illustrates how N-methylation prevents the formation of the enzyme-substrate complex required for hydrolysis.
Caption: N-methylation prevents proteolysis by sterically hindering enzyme access and removing the amide proton required for transition state stabilization.
Diagram 2: SPPS Workflow for N-Methylated Peptides
Highlights the critical deviation from standard protocols required for successful synthesis.
Caption: Modified SPPS workflow emphasizing the need for high-efficiency coupling reagents (HATU/HOAt) when extending from an N-methylated residue.
References
-
Chatterjee, J., et al. (2008).[3] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.
-
Di Gioia, M. L., et al. (2016). "N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity." Mini-Reviews in Medicinal Chemistry.
-
Malcor, J. D., et al. (2012). "N-Methylation of phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles."[4][5] Journal of Medicinal Chemistry.
-
Werner, H. M., et al. (2012). "Use of N-methyl amino acids in peptide therapeutics." Current Protein & Peptide Science.
-
BenchChem. (2025). "Conformational Analysis of Peptides Containing α-Methyl-Aspartic Acid: A Comparative Guide." (Cited for general alpha-methylation conformational effects).[2][6]
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- 5. researchgate.net [researchgate.net]
- 6. Structural versatility of peptides from C alpha, alpha-disubstituted glycines: crystal-state conformational analysis of peptides from C alpha-methylhomophenylalanine, (alpha Me) Hph - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Infrared Spectroscopy of N-Methyl Amino Acid Esters: A Comparative Analysis
For Immediate Publication
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. N-methyl amino acid esters, key intermediates in peptide synthesis and building blocks for various therapeutic agents, demand rigorous analytical scrutiny. Infrared (IR) spectroscopy offers a powerful, non-destructive technique to elucidate the structural nuances of these molecules. This guide provides an in-depth analysis of the characteristic IR absorption peaks for N-methyl amino acid esters, offering a comparative perspective against their non-methylated counterparts and furnishing the experimental framework for their accurate assessment.
The Vibrational Fingerprint: Decoding the Spectrum
The infrared spectrum of an N-methyl amino acid ester is a composite of the vibrational modes of its constituent functional groups. The interplay between the secondary amine (N-H), the ester (C=O, C-O), and the alkyl backbone gives rise to a unique spectral signature. Understanding the expected positions and influencing factors of these peaks is crucial for accurate interpretation.
The molecular structure of a generic N-methyl amino acid ester features key vibrational modes that are IR-active. The diagram below illustrates these key bonds.
Caption: Key vibrational modes in an N-methyl amino acid ester.
Key Spectroscopic Regions and Their Interpretation
1. The N-H Stretching Region (3300-3500 cm⁻¹):
A hallmark of secondary amines, the N-H stretching vibration in N-methyl amino acid esters typically appears as a single, sharp to moderately broad peak in the 3300-3500 cm⁻¹ region.[1][2] The sharpness and intensity of this peak can be weaker than the O-H stretch of alcohols.[2] The position and broadness of this peak are highly sensitive to hydrogen bonding. In dilute, non-polar solvents, a sharper peak towards the higher end of the range is expected. Conversely, in concentrated solutions or polar solvents, intermolecular hydrogen bonding can cause the peak to broaden and shift to a lower wavenumber.
A crucial consideration for N-methyl amino acid esters is the potential for intramolecular hydrogen bonding between the N-H proton and the ester carbonyl oxygen. This interaction can lead to a red shift (a shift to lower frequency) of the N-H stretching band. The extent of this shift provides valuable information about the conformation of the molecule.[3]
2. The Carbonyl (C=O) Stretching Region (1735-1750 cm⁻¹):
The ester carbonyl stretch is one of the most intense and readily identifiable peaks in the IR spectrum, typically appearing in the 1735-1750 cm⁻¹ range for saturated esters.[4][5] Its high intensity is due to the large change in dipole moment during the stretching vibration. The exact position of this peak can be influenced by several factors:
-
Electronic Effects: The electronegativity of the adjacent oxygen atom in the ester group tends to pull electron density away from the carbonyl carbon, strengthening the C=O bond and causing it to absorb at a higher frequency compared to ketones.
-
Intramolecular Hydrogen Bonding: As mentioned, an intramolecular N-H···O=C hydrogen bond can weaken the carbonyl double bond, leading to a slight red shift of the C=O stretching frequency.[6]
-
Solvent Effects: In polar solvents, dipole-dipole interactions can stabilize the polarized resonance structure of the carbonyl group, slightly lowering the stretching frequency.[1]
3. The "Fingerprint" Region (Below 1500 cm⁻¹):
This region contains a wealth of information from various bending and stretching vibrations, including:
-
N-H Bending: For secondary amines, the in-plane N-H bending vibration can sometimes be observed around 1500-1600 cm⁻¹, though it is often weak and may be difficult to discern.[7]
-
C-O Stretching: Esters exhibit two characteristic C-O stretching bands. The asymmetric C-O-C stretch, which is typically strong and broad, appears in the 1150-1300 cm⁻¹ region. A second, often weaker, symmetric stretch is found at lower wavenumbers.[5]
-
C-N Stretching: The C-N stretching vibration for aliphatic amines is found in the 1020-1250 cm⁻¹ range and is of medium to weak intensity.[2][7]
Comparative Analysis: N-Methyl vs. Non-Methylated Amino Acid Esters
The introduction of a methyl group on the nitrogen atom induces distinct changes in the IR spectrum compared to a primary amino acid ester. The following table summarizes these key differences.
| Vibrational Mode | N-Methyl Amino Acid Ester | Primary Amino Acid Ester | Rationale for Difference |
| N-H Stretch | Single, sharp to medium peak (~3300-3500 cm⁻¹)[2] | Two distinct peaks (asymmetric and symmetric stretch) in the same region[2] | N-methylated esters have only one N-H bond, while primary amines have two (NH₂). |
| N-H Bend | Weak or absent in-plane bend (~1500-1600 cm⁻¹)[7] | Medium to strong "scissoring" vibration (~1580-1650 cm⁻¹)[2] | The NH₂ group of a primary amine allows for a scissoring motion that is absent in the N-H of a secondary amine. |
| C=O Stretch | May be slightly red-shifted due to potential intramolecular H-bonding. | Less likely to exhibit significant shifts from intramolecular H-bonding. | The N-H proton in the N-methyl derivative is available for intramolecular hydrogen bonding with the carbonyl oxygen. |
| C-H Stretch | Additional C-H stretching from the N-CH₃ group (~2800-3000 cm⁻¹). | Standard aliphatic and alpha-carbon C-H stretches. | The presence of the N-methyl group introduces additional C-H bonds. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines the steps for obtaining an Attenuated Total Reflectance (ATR)-FTIR spectrum of an N-methyl amino acid ester. ATR is a convenient technique for liquid or solid samples with minimal preparation.
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Synthesize the N-methyl amino acid ester using a suitable method, such as reductive amination of an α-keto ester followed by esterification, or by direct N-methylation of the amino acid ester. A general method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane.[7]
-
Purify the product via column chromatography or distillation to remove any unreacted starting materials or byproducts.
-
Ensure the sample is dry and free of residual solvent, as solvents like water or alcohols will have strong IR absorbances that can obscure key peaks.
-
-
Instrument Preparation:
-
Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
-
Allow the solvent to fully evaporate.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric gases (e.g., CO₂, water vapor).
-
-
Sample Analysis:
-
Place a small amount of the purified N-methyl amino acid ester (a single drop for a liquid, or a small amount of powder for a solid) onto the center of the ATR crystal.
-
If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Apply an ATR correction if provided by the software. This accounts for the wavelength-dependent depth of penetration of the IR beam.
-
Perform a baseline correction to ensure that the baseline of the spectrum is flat.
-
Use the peak-picking function of the software to identify the wavenumbers of the key absorption bands.
-
Conclusion
Infrared spectroscopy is an indispensable tool for the structural verification and comparative analysis of N-methyl amino acid esters. By carefully examining the N-H, C=O, and fingerprint regions of the spectrum, researchers can confirm the presence of the key functional groups and gain insights into conformational preferences influenced by factors such as intramolecular hydrogen bonding. This guide provides a foundational understanding and a practical framework for leveraging IR spectroscopy to ensure the quality and identity of these critical molecules in the pursuit of novel therapeutics.
References
-
Hartman, H.A., Denisov, G.S., Kolbina, N.M., Neufeld, P.H., & Ulashkevich, Y.V. (1991). Intramolecular Hydrogen Bond and Internal Rotation of Aminogroup in Esters of Aminoacrylic Acids. Spectroscopy Letters, 24(6), 817-825. Available at: [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
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Xing, G., & Wang, J. (2014). Ester Carbonyl Vibration as a Sensitive Probe of Protein Local Electric Field. The Journal of Physical Chemistry B, 118(26), 7315–7321. Available at: [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]
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PubMed. (2014). Ester carbonyl vibration as a sensitive probe of protein local electric field. Available at: [Link]
-
ACS Publications. (n.d.). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry. Available at: [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Available at: [Link]
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SCIREA. (2013). Experimental and Computational Vibration Study of Amino Acids. International Letters of Chemistry, Physics and Astronomy, 10(1), 1-17. Available at: [Link]
-
ResearchGate. (2005). IR spectra of glycine. Available at: [Link]
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ResearchGate. (2011). Intermolecular Hydrogen Bonds Formed Between Amino Acid Molecules in Aqueous Solution Investigated by Temperature-jump Nanosecond Time-resolved Transient Mid-IR Spectroscopy. Available at: [Link]
-
arXiv. (2018). A study of aliphatic amino acids using simulated vibrational circular dichroism and Raman optical activity spectra. Available at: [Link]
-
Spectroscopy Online. (2021). Five Reasons Why Not Every Peak Shift in Infrared (IR) Spectra Indicates a Chemical Structure Change. Available at: [Link]
-
ACS Publications. (2021). Electronic and Inertial Effects of Methylation on Excited-State Hydrogen Transfer. The Journal of Physical Chemistry A. Available at: [Link]
-
Cambridge Core. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. MRS Communications. Available at: [Link]
-
MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Molecules. Available at: [Link]
-
AIP Publishing. (1970). Infrared Band Assignments for the 2900 cm−1 Region Methyl Group Vibrations in XC6H4COOCH3, XC6H4CH3, and XC6H4COCH3 Molecules. The Journal of Chemical Physics. Available at: [Link]
-
Spectroscopy Online. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Where is the Hidden Intramolecular H-bonding Vibrational Signal in the Proline Matrix IR Spectrum?. Available at: [Link]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2021). A periodic DFT study of IR spectra of amino acids: An approach toward a better understanding of the N-H and O-H stretching regions. Available at: [Link]
-
RSC Publishing. (2015). Comparative conformational analyses and molecular dynamics studies of glycylglycine methyl ester and glycylglycine N-methylamide. RSC Advances. Available at: [Link]
-
National Institutes of Health. (2013). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. Available at: [Link]
-
National Institutes of Health. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]
-
National Institutes of Health. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]
-
ScienceDirect. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Chemical Physics, 313(1-3), 39-49. Available at: [Link]
-
CHIMIA. (2005). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Available at: [Link]
-
MD Anderson Cancer Center. (n.d.). FT-IR spectra of glycine oligomers. Available at: [Link]
-
AIP Publishing. (2002). The infrared and ultraviolet spectra of single conformations of methyl-capped dipeptides: N-acetyl tryptophan amide. The Journal of Chemical Physics. Available at: [Link]
-
PubMed. (2018). N-methylation in amino acids and peptides: Scope and limitations. Available at: [Link]
-
Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Available at: [Link]
-
OSTI.GOV. (2018). Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. Available at: [Link]
-
ResearchGate. (2019). Scheme 3. Mechanism of synthesis amino acid methyl ester [N 1 and N 2 ]. Available at: [Link]
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Navigating Chirality: A Comparative Guide to the Optical Rotation of Methyl (2S)-2-(methylamino)-3-phenylpropanoate and Its Analogues
In the landscape of pharmaceutical development and asymmetric synthesis, the precise characterization of chiral molecules is not merely a regulatory formality but a cornerstone of efficacy and safety. Methyl (2S)-2-(methylamino)-3-phenylpropanoate, also known as N-methyl-L-phenylalanine methyl ester, is a key chiral building block. Its stereochemical integrity, often verified by its optical rotation, is paramount. This guide provides an in-depth comparison of its optical activity with that of structurally related compounds, grounded in experimental data and established analytical principles. We will explore the nuances of polarimetric measurements and furnish a robust protocol for obtaining reliable and reproducible optical rotation values.
The Principle of Optical Activity: More Than Just a Number
Optical activity is the phenomenon where a chiral molecule, one that is non-superimposable on its mirror image, rotates the plane of polarized light.[1][2] The magnitude and direction of this rotation are unique physical properties of a compound's enantiomeric form.[2] The standardized value, known as specific rotation [α], is a fundamental parameter used to assess enantiomeric purity.[2] It is calculated using Biot's law:
[α]Tλ = α / (l × c)
Where:
-
α is the observed rotation in degrees.
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration in g/mL or g/100mL.[3]
However, this value is not absolute. It is highly sensitive to experimental conditions, a critical insight for any researcher aiming for reproducibility. Key factors include the nature of the substance, concentration, path length, and the wavelength of light used.[1] The choice of solvent is particularly crucial, as solvent-solute interactions can significantly alter the observed rotation.[4]
Comparative Analysis of Optical Rotation Values
While the synthesis and characterization of methyl (2S)-2-(methylamino)-3-phenylpropanoate are described in the scientific literature, indicating its optical rotation has been measured, the specific value was not available in the reviewed abstracts.[5][6] To provide a functional framework for researchers, we present a comparative analysis with its parent compound and other relevant N-substituted analogues for which experimental data have been reported. This comparison allows for an informed estimation of the expected optical properties of the target molecule.
| Compound Name | Structure | Specific Rotation [α] | Measurement Conditions |
| Methyl (2S)-2-(methylamino)-3-phenylpropanoate | C₁₁H₁₅NO₂ | Reported, but value not publicly available[5][6] | Measured at the sodium D-line.[5] |
| L-Phenylalanine methyl ester hydrochloride (Parent Amine) | C₁₀H₁₄ClNO₂ | [α]D: –3.0° to –5.0° | c=1, H₂O[7] |
| N-acetyl-L-phenylalanine methyl ester (N-Acetyl Analogue) | C₁₂H₁₅NO₃ | [α]25D: +11° to +19.5° | c=2, Methanol[8] |
| N-(2-Nitrobenzenesulfonyl)-L-phenylalanine methyl ester (Precursor) | C₁₆H₁₆N₂O₆S | [α]23D: +13.6° | c=1.0, Chloroform[5] |
Expert Insights:
The data reveals a significant shift in optical rotation upon substitution at the amine. The parent amine hydrochloride, L-phenylalanine methyl ester, is levorotatory (rotates light to the left) in water.[7] In contrast, both the N-acetyl and N-(2-nitrobenzenesulfonyl) derivatives are dextrorotatory (rotate light to the right) in organic solvents like methanol and chloroform, respectively.[5][8] This demonstrates that the nature of the N-substituent dramatically influences the molecule's interaction with polarized light. Based on these analogues, it is reasonable to hypothesize that N-methylation would also result in a distinct specific rotation value, likely differing significantly from the parent amine.
A Self-Validating Protocol for Measuring Specific Rotation
To ensure trustworthiness and reproducibility, the following protocol for polarimetry is designed as a self-validating system, incorporating essential controls and checks.
Experimental Workflow Diagram
Caption: Workflow for Determining Specific Rotation.
Step-by-Step Methodology
1. Materials and Equipment:
-
Methyl (2S)-2-(methylamino)-3-phenylpropanoate or analogue
-
High-purity, spectroscopic grade solvent (e.g., Methanol, Chloroform)
-
Analytical balance (± 0.1 mg accuracy)
-
10 mL Class A volumetric flask
-
Pasteur pipettes
-
Polarimeter with a sodium lamp (589 nm)
-
Polarimeter sample cell (e.g., 1.0 dm path length)
-
Constant temperature bath/Peltier temperature control for the polarimeter
2. Sample Preparation (Causality-Driven):
-
Step 2.1 (Accuracy): Accurately weigh approximately 100 mg of the sample and record the mass to four decimal places. Rationale: The accuracy of the specific rotation calculation is directly dependent on the accuracy of the concentration.
-
Step 2.2 (Precision): Quantitatively transfer the weighed sample to a 10.0 mL Class A volumetric flask. Dissolve the sample in the chosen solvent and fill to the calibration mark. Mix thoroughly by inversion. Rationale: Using Class A volumetric ware minimizes errors in the solution volume, ensuring an accurate concentration value.
-
Step 2.3 (Control): Prepare a "blank" sample using only the solvent from the same batch used to prepare the sample solution. Rationale: The blank is used to zero the instrument, correcting for any optical rotation caused by the solvent itself or the sample cell.
3. Instrument Operation & Measurement:
-
Step 3.1 (Stability): Power on the polarimeter and the sodium lamp at least 30 minutes before use. Rationale: This allows the light source to stabilize, providing a consistent light intensity for accurate measurements.
-
Step 3.2 (Consistency): Set the instrument's temperature control to the desired temperature (e.g., 25°C) and allow the sample chamber to equilibrate. Rationale: Optical rotation is temperature-dependent; maintaining a constant, defined temperature is critical for reproducibility.
-
Step 3.3 (Zeroing): Rinse the sample cell three times with the blank solvent. Fill the cell with the blank, ensuring no air bubbles are in the light path. Place the cell in the polarimeter and perform a zero calibration according to the instrument's instructions.
-
Step 3.4 (Measurement): Remove the blank. Rinse the cell three times with the sample solution. Rationale: Rinsing with the sample solution prevents dilution by any residual blank solvent.
-
Step 3.5 (Data Collection): Fill the cell with the sample solution, again ensuring the absence of air bubbles. Place it in the instrument and record the observed rotation (α). Repeat the measurement three to five times and calculate the average. Rationale: Multiple readings ensure the measurement is stable and reduces the impact of random error.
4. Calculation and Reporting:
-
Step 4.1: Calculate the concentration (c) in g/mL. For the example above: c = (mass in g) / 10.0 mL.
-
Step 4.2: Calculate the specific rotation [α] using Biot's Law. Assume a path length (l) of 1.0 dm.
-
Step 4.3 (Standardization): Report the final value including all critical parameters: e.g., [α]25D = +XX.X° (c = 0.01, Methanol). Rationale: A fully reported value allows other researchers to replicate the experimental conditions and validate the findings.
Conclusion
The optical rotation of methyl (2S)-2-(methylamino)-3-phenylpropanoate is a critical parameter for its identification and quality control in research and drug development. While a specific literature value was not retrievable for this guide, a comparative analysis of its parent amine and N-substituted analogues provides valuable context, highlighting the profound impact of molecular structure on optical activity. By adhering to a meticulous, well-controlled experimental protocol, researchers can generate reliable and comparable data, ensuring the stereochemical integrity of this and other vital chiral intermediates.
References
-
Gong, B., et al. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules. [Link]
-
Sun, D., et al. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. [Link]
-
Royal Society of Chemistry. (2021). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science. [Link]
-
Organic Syntheses. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochlorides. Organic Syntheses, 96, 234-253. [Link]
-
Adams, H., et al. Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield. [Link]
-
ResearchGate. (2025). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E | Request PDF. [Link]
-
ResearchGate. (2021). Absolute value of optical rotation of phenylalanine for various... | Download Scientific Diagram. [Link]
-
PubChem. (n.d.). L-Phenylalanine, methyl ester. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). N-Methylphenylalanine. National Center for Biotechnology Information. [Link]
-
International School of Stavanger. (n.d.). The optical activity of amino acids. [Link]
-
NIST. (n.d.). L-Phenylalanine, N-acetyl-, methyl ester. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). methyl (2S)-2-methyl-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). (2S)-2-(methylamino)-3-phenylpropanal. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (2021). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. The Journal of Physical Chemistry A, 125(4), 1081-1090. [Link]
-
Chemistry LibreTexts. (2023). 3.6: Optical Activity. [Link]
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A Senior Application Scientist's Guide to Validating Enantiomeric Excess of Synthesized N-Me-Phe-OMe
For researchers and professionals in drug development, the stereochemical purity of a synthesized chiral molecule is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. N-methyl-L-phenylalanine methyl ester (N-Me-L-Phe-OMe) is a crucial building block in the synthesis of many peptides and pharmaceutical agents. Its enantiomer, N-Me-D-Phe-OMe, can introduce undesired diastereomeric impurities into a final peptide, potentially altering its conformation, biological activity, and toxicological profile.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of N-Me-Phe-OMe. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to select and implement the most robust method for your specific analytical challenge.
The Analytical Gauntlet: Choosing Your Method
The determination of enantiomeric excess relies on creating a chiral environment that forces the two enantiomers to behave differently. This can be achieved through chromatography with a chiral stationary phase (CSP) or spectroscopy through the formation of diastereomeric complexes.[1][2] The three most powerful and widely used techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The choice between these methods is not arbitrary and depends on factors such as required sensitivity, sample throughput, available instrumentation, and the specific nature of the analytical problem—from high-throughput screening of reaction conditions to final quality control of a bulk active pharmaceutical ingredient (API).[3][4]
Sources
Reference Standards for Methyl (2S)-2-(methylamino)-3-phenylpropanoate Analysis
Executive Summary
Methyl (2S)-2-(methylamino)-3-phenylpropanoate , also known as
This guide objectively compares Certified Reference Materials (CRMs) against Analytical Standards and Reagent Grade materials. It provides field-validated protocols for assessing the two Critical Quality Attributes (CQAs) of this compound: Enantiomeric Purity (absence of the (2R)-isomer) and Chemical Stability (integrity of the methyl ester).
Product Profile & Criticality
| Parameter | Specification |
| IUPAC Name | Methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride |
| Common Name | |
| CAS Number | 19460-86-7 (HCl salt); 2566-30-5 (Free acid parent) |
| Molecular Formula | |
| Molecular Weight | 229.71 g/mol |
| Chiral Center | (S)-configuration at |
| Key Application | Solid-phase peptide synthesis (SPPS), kinase inhibitor synthesis |
The Analytical Challenge
Unlike primary amino acids, the
Comparative Analysis: Choosing the Right Standard
Selecting the appropriate reference standard grade is dictated by the regulatory stage of your project.
Comparison Matrix
| Feature | Certified Reference Material (CRM) | Analytical Standard | Reagent Grade |
| ISO Accreditation | ISO 17034 & ISO 17025 | ISO 9001 (typically) | None |
| Traceability | SI Units (NIST/BAM traceable) | Internal Validated Methods | Batch-dependent |
| Certified Values | Purity + Uncertainty ( | Purity (Area %) | Purity (Area %) |
| Water Content | Measured (Karl Fischer) | Often "Loss on Drying" | Not specified |
| Primary Use | Method Validation, Calibration, release testing | Routine QC, R&D screening | Synthesis starting material |
| Cost Factor | High ( | Moderate ( | Low ($) |
Decision Logic for Researchers
-
Use CRM when: Validating a GMP analytical method for an API where this compound is a starting material or critical intermediate. The uncertainty budget is required.
-
Use Analytical Standard when: Performing routine purity checks or optimizing synthetic routes.
-
Use Reagent Grade when: Using the material as a reactant in synthesis; never use as a quantitative standard.
Technical Validation: Experimental Protocols
Chemical Purity & Impurity Profiling (RP-HPLC)
This method separates the parent compound from its two primary degradants: the hydrolyzed acid (
-
Principle: Reversed-phase chromatography with ion-pairing to retain the polar amine.[1]
-
Column: C18 Core-Shell (e.g., Kinetex C18),
mm, 2.6 µm. -
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 215 nm (amide/ester bond) and 257 nm (phenyl ring).
-
Self-Validation: The retention time of the
-methyl derivative should be slightly longer than the unmethylated analog due to the hydrophobic methyl group.[1]
Chiral Purity Determination (Enantiomeric Excess)
Separating the (2S) enantiomer from the (2R) impurity is critical. Direct chiral separation using Crown Ether columns is superior to derivatization for this secondary amine.
-
Column: Crownpak CR-I(+) (Chiral Crown Ether),
mm, 5 µm.[1][2] -
Mobile Phase: Perchloric acid (
1.5 to 2.0) in water / Methanol (90:10 v/v).-
Note: Low pH is required to protonate the secondary amine, ensuring inclusion into the crown ether cavity.
-
-
Temperature:
(Lower temperatures often improve resolution). -
Flow Rate: 0.4 mL/min.[1]
-
Expected Performance:
-
Resolution (
): between (2R) and (2S) enantiomers. -
Elution Order: typically D-isomer (2R) elutes before L-isomer (2S) on CR-I(+) columns, but this must be confirmed with a racemic standard.
-
Visualizations
Degradation & Impurity Pathways
Understanding the chemical fate of the standard is essential for proper handling.
Figure 1: Primary degradation and impurity formation pathways for N-methyl-L-phenylalanine methyl ester.
Reference Standard Qualification Workflow
A logical flow for qualifying a new batch of reference material.
Figure 2: Step-by-step qualification workflow for incoming reference standards.
References
-
National Institute of Standards and Technology (NIST) . Standard Reference Materials Catalog. Accessed 2024. [Link]
- Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A. (Validates the use of Crownpak columns for amino acids).
-
PubChem . "N-Methylphenylalanine Methyl Ester Hydrochloride Compound Summary." [Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of Methyl (2S)-2-(methylamino)-3-phenylpropanoate: A Guide to Personal Protective Equipment
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate safety and logistical information for the handling of methyl (2S)-2-(methylamino)-3-phenylpropanoate, a key building block in synthetic organic chemistry. By moving beyond a simple checklist and delving into the causality behind each safety recommendation, we aim to build a deeper, more intuitive understanding of chemical hygiene.
Core Principles of Chemical Handling: A Proactive Stance
The foundation of laboratory safety lies not just in the equipment we wear, but in the mindset we adopt. A proactive, rather than reactive, approach to safety is paramount. This begins with a thorough understanding of the potential hazards and the implementation of a multi-layered defense system. The Occupational Safety and Health Administration (OSHA) mandates a formal Chemical Hygiene Plan (CHP) for all laboratories, which should be the primary reference for your institution's specific safety protocols.[5]
Hazard Assessment and Personal Protective Equipment (PPE) Selection
The selection of appropriate Personal Protective Equipment (PPE) is a critical step in mitigating the risks associated with handling any chemical. For methyl (2S)-2-(methylamino)-3-phenylpropanoate, the primary routes of exposure are dermal contact, ocular contact, and inhalation of aerosols or dust particles.
Eye and Face Protection: The First Line of Defense
Given the high likelihood of serious eye irritation, robust eye and face protection is non-negotiable.[1][2][3][4]
-
Safety Glasses with Side Shields: For low-volume, low-splash-risk procedures, ANSI Z87.1-rated safety glasses with side shields offer a minimum level of protection.[6]
-
Chemical Splash Goggles: When there is a potential for splashing, chemical splash goggles that form a seal around the eyes are required. This is particularly crucial when transferring liquids or working with larger quantities.[6]
-
Face Shield: For procedures with a significant splash or aerosol generation risk, a full-face shield should be worn in conjunction with safety goggles.[6]
Hand Protection: Preventing Dermal Absorption
The potential for skin irritation necessitates the use of chemical-resistant gloves.[1][2][3][4] The choice of glove material is critical and should be based on chemical compatibility and the nature of the task.
| Glove Type | Recommended Use | Considerations |
| Nitrile Gloves | General handling, protection against incidental contact. | Preferred choice for a wide range of chemicals. Ensure adequate thickness (at least 4 mil) for laboratory use.[7] |
| Neoprene Gloves | Offers good resistance to a broad range of chemicals. | A suitable alternative to nitrile, particularly if a nitrile allergy is a concern. |
| Double Gloving | High-risk procedures or when handling concentrated solutions. | Provides an additional layer of protection in case of a breach in the outer glove.[7] |
Crucial Glove Practices:
-
Inspect Before Use: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or pinholes.
-
Proper Removal: Remove gloves by peeling them off from the cuff, turning them inside out to avoid contact with the contaminated outer surface.
-
Immediate Disposal: Dispose of contaminated gloves in the appropriate chemical waste container immediately after use.
-
Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves.
Body Protection: Shielding Against Contamination
A laboratory coat is the minimum requirement for body protection when handling methyl (2S)-2-(methylamino)-3-phenylpropanoate.
-
Laboratory Coat: A flame-resistant lab coat made of a tightly woven fabric should be worn and buttoned to its full length.
-
Chemical-Resistant Apron: For tasks involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Suit: In the rare event of large-scale handling or a significant spill, a disposable chemical-resistant suit may be necessary.
Respiratory Protection: Mitigating Inhalation Risks
Given that this compound may cause respiratory irritation, particularly if it is a fine powder or if aerosols are generated, appropriate respiratory protection is essential.[1][2][3][4]
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Air-Purifying Respirator (APR): If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P100 particulate filter may be required.[8][9] A proper fit test and adherence to your institution's respiratory protection program are mandatory.[8]
Procedural Workflow for Safe Handling
A systematic approach to handling methyl (2S)-2-(methylamino)-3-phenylpropanoate will minimize the risk of exposure. The following workflow outlines the critical steps from preparation to disposal.
Caption: A typical laboratory workflow for handling chemical reagents.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. It is imperative to seek immediate medical attention.[1][2]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[1]
-
Spill Response: In the case of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Place the contaminated material in a sealed, labeled container for chemical waste disposal. For larger spills, evacuate the area and follow your institution's emergency spill response protocol.
Disposal Plan: Environmental Responsibility
All waste containing methyl (2S)-2-(methylamino)-3-phenylpropanoate, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams.
-
Containerization: Use a clearly labeled, sealed, and chemically compatible container for all waste.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Adhere to all local, state, and federal regulations for hazardous waste disposal.[2]
The principles and procedures outlined in this guide are designed to empower you, the researcher, to handle methyl (2S)-2-(methylamino)-3-phenylpropanoate with the highest degree of safety and confidence. By integrating these practices into your daily laboratory routine, you contribute to a culture of safety that protects not only yourself but also your colleagues and the environment.
References
-
CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
aapptec. (n.d.). MSDS - Safety Data Sheet: N-Boc-3-methyl-L-phenylalanine. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
American Elements. (n.d.). (S)-Methyl 2-amino-3-phenylpropanoate. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Methylamino)-3-phenylpropanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-methyl-3-phenylpropanoic acid. Retrieved from [Link]
-
Environmental Health & Safety, University of Rochester. (2024, July 24). Chapter 10: Personal Protective Equipment for Biohazards. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 2-(Methylamino)-3-phenylpropanoic acid | C10H13NO2 | CID 4657542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. americanchemistry.com [americanchemistry.com]
- 9. download.basf.com [download.basf.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
